Diethyl 4-methoxybenzylphosphonate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKARVHNAACNYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249159 | |
| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-93-3 | |
| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl P-[(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4-methoxybenzylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Diethyl 4-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Diethyl 4-methoxybenzylphosphonate (CAS No. 1145-93-3), a versatile reagent in organic synthesis with significant applications in pharmaceutical research and materials science.[1][2] This document covers its chemical and physical properties, detailed synthesis protocols, and its role in the preparation of biologically active molecules such as stilbenoid derivatives with potential neuroprotective and antioxidant activities.[1][2] Experimental workflows and key quantitative data are presented to support researchers in its effective application.
Chemical and Physical Properties
This compound is an organophosphorus compound valued for its utility as a synthetic intermediate.[1][2] Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1145-93-3 | |
| Molecular Formula | C₁₂H₁₉O₄P | [3] |
| Molecular Weight | 258.25 g/mol | [3] |
| Appearance | Colorless liquid | - |
| Boiling Point | 155 °C at 0.5 mmHg | |
| Density | 1.132 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.504 | |
| InChI Key | NKARVHNAACNYGE-UHFFFAOYSA-N | |
| SMILES String | CCOP(=O)(Cc1ccc(OC)cc1)OCC |
Synthesis of this compound
The most common method for synthesizing diethyl benzylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a benzyl halide with a trialkyl phosphite. For this compound, this specifically involves the reaction of 4-methoxybenzyl halide (chloride or bromide) with triethyl phosphite.
Experimental Protocol: Michaelis-Arbuzov Reaction
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
4-Methoxybenzyl chloride (or bromide)
-
Triethyl phosphite
-
Toluene (or another high-boiling inert solvent)
-
Nitrogen or Argon gas supply
-
Heating mantle with a temperature controller
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add equimolar amounts of 4-methoxybenzyl chloride and triethyl phosphite to the flask. Toluene can be used as a solvent, although the reaction can often be run neat.
-
Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed neat, the excess triethyl phosphite and the ethyl chloride byproduct can be removed by distillation under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Organic Synthesis and Drug Development
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. This reaction is pivotal in the synthesis of various biologically active compounds.
Synthesis of Stilbenoid Derivatives
Stilbenoids, such as resveratrol and its analogs, are a class of natural phenols known for their diverse biological activities, including antioxidant and neuroprotective effects. The HWE reaction using this compound is instrumental in constructing the stilbene backbone.
Role in Pharmaceutical Research
The versatility of the HWE reaction allows for the synthesis of complex molecules with potential therapeutic applications. For instance, derivatives of this compound have been utilized in the synthesis of compounds with antimicrobial properties. While direct signaling pathway involvement for the title compound is not its primary role, the products synthesized from it can modulate various biological pathways.
Experimental Protocols for Applications
Horner-Wadsworth-Emmons Olefination
This protocol outlines a general procedure for the HWE reaction using this compound to synthesize a stilbene derivative.
Materials:
-
This compound
-
A strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe), or Potassium tert-butoxide (t-BuOK))
-
An aldehyde or ketone (e.g., Benzaldehyde)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas supply (Nitrogen or Argon)
-
Reaction flask and magnetic stirrer
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong base to the solution. The formation of the phosphonate carbanion is often indicated by a color change. Stir the mixture at this temperature for 30-60 minutes.
-
Add the aldehyde or ketone dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of the quenching solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired alkene.
Quantitative Data Summary
The following table summarizes representative quantitative data related to the synthesis and application of this compound and its derivatives.
| Reaction/Application | Reactants | Product | Yield/Activity | Reference |
| Synthesis | 4-Methoxybenzyl bromide, Trimethyl phosphite | Dimethyl(4-methoxybenzyl)phosphonate | 87% | [4] |
| Antimicrobial Activity | Diethyl benzylphosphonate derivatives | - | Active against E. coli strains K12 and R2 | [5] |
| Antileishmanial Activity | A dihydrofuran derivative synthesized from a phosphonate precursor | Diethyl (5-benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate | IC₅₀ = 91.1 µM against L. amazonensis promastigotes | [6] |
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its primary application in the Horner-Wadsworth-Emmons reaction enables the efficient and stereoselective synthesis of alkenes, which are crucial structural motifs in many biologically active compounds. The detailed protocols and data presented in this guide are intended to facilitate its use by researchers and professionals in the fields of chemistry and drug development, aiding in the discovery and synthesis of novel molecules with therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. DIMETHYL(4-METHOXYBENZYL)PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 5. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Diethyl 4-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 4-methoxybenzylphosphonate is a pivotal organophosphorus compound with significant applications in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, particularly its role as a key reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of complex molecules. Detailed experimental protocols and workflow visualizations are presented to assist researchers in its practical application. While this compound is a critical building block in the development of pharmacologically active agents, it is its derivatives, rather than the phosphonate itself, that exhibit biological effects such as neuroprotective, antioxidant, and antimicrobial properties.
Core Properties of this compound
This compound is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₉O₄P | [1] |
| Molecular Weight | 258.25 g/mol | [1] |
| CAS Number | 1145-93-3 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 155 °C at 0.5 mmHg | [2] |
| Density | 1.132 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.504 | [2] |
| Solubility | Miscible in organic solvents; insoluble in water. | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 4-methoxybenzyl chloride. The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate ester.
Experimental Protocol: Michaelis-Arbuzov Reaction
A general, environmentally benign procedure for the synthesis of this compound from 4-methoxybenzyl alcohol involves a one-pot reaction with diethyl phosphite.
Materials:
-
4-Methoxybenzyl alcohol
-
Diethyl phosphite (HP(O)(OEt)₂)
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Polyethylene glycol (PEG-400)
Procedure:
-
In a round-bottom flask, combine 4-methoxybenzyl alcohol (1 mmol), diethyl phosphite (1 mmol), K₂CO₃ (2 mmol), and KI (0.3 mmol).
-
Add PEG-400 (0.5 g) to the mixture.
-
Stir the reaction mixture at room temperature for approximately 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using column chromatography.
This method has been reported to yield this compound in approximately 90% yield.[3]
Applications in Organic Synthesis
This compound is a versatile reagent, most notably used in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a powerful method for forming carbon-carbon double bonds, offering advantages over the traditional Wittig reaction, such as the easy removal of the water-soluble phosphate byproduct. This reaction is instrumental in synthesizing stilbenoid derivatives and C-aryl glycosides, which are classes of compounds with significant biological activities.[2][4]
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
The following is a general protocol for the olefination of an aldehyde with this compound to produce a stilbene derivative. This reaction typically yields the (E)-isomer with high stereoselectivity.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
A strong base (e.g., sodium hydride (NaH) or n-butyllithium (n-BuLi))
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve this compound (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 equivalents) to the solution to form the phosphonate carbanion. Stir for 30 minutes at 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. Reaction times can vary from a few hours to overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired alkene.
Role in Drug Development and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of molecules with therapeutic potential. While the compound itself does not have a known direct biological target or signaling pathway it modulates, it is a key building block for producing compounds that do.
-
Stilbenoid Derivatives : This class of compounds, which includes resveratrol, is known for potential neuroprotective and antioxidant properties. This compound is used to create the stilbene backbone of these molecules.[4]
-
C-aryl Glycosides : These compounds are noted for their diverse biological activities and are a focus of novel therapeutic agent development.[2]
-
Antimicrobial and Anticancer Agents : Benzylphosphonate derivatives have been investigated for their potential as antimicrobial and anticancer drugs.[5][6] For example, derivatives have been synthesized and tested against E. coli strains, showing potential as antibacterial agents.[6] Other studies have explored related compounds as inhibitors of the Wnt pathway for colon cancer treatment and as antimalarial drug analogs.[7]
It is crucial to note that the biological activity is a feature of the final, more complex molecules synthesized using this compound, not the reagent itself. The phosphonate group in these final products can improve metabolic stability and membrane transport, making benzylphosphonates good candidates for drug development.[6]
Conclusion
This compound is a cornerstone reagent in modern organic synthesis, enabling the efficient construction of complex molecular architectures. Its primary utility lies in the Horner-Wadsworth-Emmons reaction, providing a reliable method for the stereoselective synthesis of alkenes. For researchers in drug development, this compound is an essential tool for accessing classes of biologically active molecules, including stilbenoids and C-aryl glycosides. Understanding its properties, synthesis, and reaction mechanisms is fundamental for leveraging its full potential in the laboratory.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Diethyl (4-carbethoxybenzyl)phosphonate | 71441-08-2 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethyl benzylphosphonate 99 1080-32-6 [sigmaaldrich.com]
Synthesis of Diethyl 4-methoxybenzylphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Diethyl 4-methoxybenzylphosphonate, a key intermediate in various organic synthesis applications. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data for the characterization of the final product.
Introduction
This compound is a valuable organophosphorus compound utilized in the synthesis of a variety of complex molecules, including those with potential biological activity.[1][2] Its utility is highlighted in the preparation of stilbenoid derivatives, which are under investigation for their neuroprotective properties, and in the synthesis of C-aryl glycosides, a significant area in medicinal chemistry.[2][3] The primary and most efficient method for its synthesis is the Michaelis-Arbuzov reaction.[4][5]
Reaction Mechanism: The Michaelis-Arbuzov Reaction
The synthesis of this compound is achieved through the Michaelis-Arbuzov reaction, a classic and robust method for forming a carbon-phosphorus bond.[4][5][6] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom in triethyl phosphite on the electrophilic benzylic carbon of a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide). This step results in the formation of a quaternary phosphonium salt intermediate.[4][5]
-
Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium salt. This results in the formation of the final product, this compound, and a volatile ethyl halide byproduct (e.g., ethyl chloride or ethyl bromide).[4][5]
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of the Michaelis-Arbuzov reaction and has been adapted from procedures for similar benzylphosphonates.[4][7][8]
Materials:
-
4-Methoxybenzyl chloride (or 4-methoxybenzyl bromide)
-
Triethyl phosphite
-
Anhydrous high-boiling point solvent (e.g., Toluene), optional
-
Standard laboratory glassware (round-bottom flask, reflux condenser, heating mantle, magnetic stirrer)
-
Inert gas supply (Nitrogen or Argon)
-
Vacuum distillation apparatus or silica gel for column chromatography
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (Nitrogen or Argon).
-
Addition of Reagents: 4-Methoxybenzyl chloride (1.0 equivalent) is added to the flask. Subsequently, an excess of triethyl phosphite (1.5-2.0 equivalents) is added. The reaction can be performed neat or in a high-boiling anhydrous solvent like toluene.[7]
-
Reaction Conditions: The reaction mixture is heated to reflux (typically between 120-160 °C) with vigorous stirring under an inert atmosphere.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl chloride evolution.[7] The reaction is typically allowed to proceed for several hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl halide byproduct are removed under reduced pressure using a rotary evaporator.[7][8]
-
Purification: The crude product, which is typically a colorless to pale yellow oil, can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.[7][8][9][10]
Data Presentation
The successful synthesis of this compound is confirmed by spectroscopic analysis. The following tables summarize the key quantitative data.
Table 1: Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 4-Methoxybenzyl halide | [4][5] |
| Reagent | Triethyl phosphite | [4][7] |
| Stoichiometry (Reagent) | 1.5 - 2.0 equivalents | [7] |
| Temperature | 120 - 160 °C | [7] |
| Reaction Time | Several hours | [7] |
| Typical Yield | Not explicitly stated for this compound, but generally high for the Michaelis-Arbuzov reaction. |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Aromatic Protons | 7.14 | dd | 8.5, 2.5 | 2H |
| Aromatic Protons | 6.78 | d | 8.5 | 2H |
| Methylene Protons (-OCH₂CH₃) | 4.04 – 3.85 | m | 4H | |
| Methoxyl Protons (-OCH₃) | 3.72 | s | 3H | |
| Benzylic Protons (-CH₂P) | 3.02 | d | 21.0 | 2H |
| Methyl Protons (-OCH₂CH₃) | 1.17 | t | 7.0 | 6H |
| ¹³C NMR (125.4 MHz, CDCl₃) | Chemical Shift (δ) ppm | |||
| C (quaternary, aromatic) | 158.60 | |||
| Reference for NMR Data | [11] |
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical Properties of Diethyl 4-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Diethyl 4-methoxybenzylphosphonate (CAS No. 1145-93-3), a versatile reagent in organic synthesis. The information presented is intended to support research and development activities by providing reliable physical data and standardized experimental protocols.
Core Physical Properties
This compound is typically a colorless to light yellow, clear liquid at room temperature.[1] Its key physical characteristics are summarized in the table below, providing a consolidated reference for laboratory and developmental work.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₉O₄P | [2] |
| Molecular Weight | 258.25 g/mol | [2][3] |
| Boiling Point | 155 °C at 0.5 mmHg151 °C at 0.1 mmHg | [3][4] |
| Density | 1.132 g/mL at 25 °C | [3] |
| Specific Gravity | 1.14 at 20/20 °C | [4] |
| Refractive Index | n20/D 1.504 | [3] |
| Computed XLogP3-AA | 1.7 | [2] |
| Appearance | Colorless to Light yellow clear liquid | [1] |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on established laboratory techniques and can be adapted for specific experimental setups.
1. Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid sample.
-
Apparatus: Thiele tube, thermometer (calibrated), capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath), and a suitable heat transfer fluid (e.g., silicone oil).
-
Procedure:
-
A small amount of this compound (approximately 0.5-1 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is securely attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing the heat transfer fluid, ensuring the sample is fully immersed.
-
The side arm of the Thiele tube is gently heated, causing the fluid to circulate and heat the sample uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[5][6]
-
2. Determination of Density (Pycnometer Method)
A pycnometer is used to accurately determine the density of a liquid by measuring a precise volume.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance, and a constant temperature bath.
-
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature bath at a specified temperature (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried. The mass of the pycnometer filled with water is then measured (m₂).
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The same procedure of thermal equilibration and mass measurement is followed to determine the mass of the pycnometer filled with the sample (m₃).
-
The density of the sample (ρ_sample) is calculated using the following formula, where ρ_water is the known density of water at the specified temperature: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
-
3. Determination of Refractive Index (Abbe Refractometer)
The refractive index, a measure of how light propagates through a substance, is a characteristic property.
-
Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp, λ = 589 nm).
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prisms are closed and locked. The instrument is connected to a constant temperature water bath set to 20 °C.
-
The light source is positioned to illuminate the prisms.
-
While looking through the eyepiece, the handwheel is adjusted until the borderline between the light and dark fields is visible.
-
The compensator is adjusted to eliminate any color fringes and to sharpen the borderline.
-
The handwheel is further adjusted to center the sharp borderline on the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale.
-
Application in Synthesis: The Horner-Wadsworth-Emmons Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes, particularly with a high degree of E-stereoselectivity. This reaction is crucial in the synthesis of various biologically active molecules and natural products.[3]
Below is a diagram illustrating the general workflow of a Horner-Wadsworth-Emmons reaction utilizing this compound.
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
References
- 1. Diethyl (4-Methoxybenzyl)phosphonate | 1145-93-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. This compound = 98 1145-93-3 [sigmaaldrich.com]
- 4. Diethyl (4-Methoxybenzyl)phosphonate | 1145-93-3 | TCI AMERICA [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
Spectral Data Analysis of Diethyl 4-methoxybenzylphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Diethyl 4-methoxybenzylphosphonate (CAS No: 1145-93-3), a key intermediate in various organic syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for compound characterization and quality control in research and development settings.
Compound Overview
IUPAC Name: Diethyl (4-methoxybenzyl)phosphonate Molecular Formula: C₁₂H₁₉O₄P Molecular Weight: 258.25 g/mol [1] Chemical Structure:
Spectral Data Summary
The following sections present the available and predicted spectral data for this compound. The data is organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~7.20 | d | 2H | Ar-H (ortho to CH₂) | ~8.5 |
| ~6.85 | d | 2H | Ar-H (ortho to OCH₃) | ~8.5 |
| ~4.00 | dq | 4H | P-O-CH₂ -CH₃ | ~7.1 (H-H), ~7.1 (H-P) |
| ~3.78 | s | 3H | O-CH₃ | - |
| ~3.10 | d | 2H | Ar-CH₂ -P | ~21.0 |
| ~1.25 | t | 6H | P-O-CH₂-CH₃ | ~7.1 |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158.5 | C -OCH₃ |
| ~130.0 (d, J ≈ 6 Hz) | Ar-C (ortho to CH₂) |
| ~124.0 (d, J ≈ 3 Hz) | Ar-C (ipso) |
| ~114.0 | Ar-C (ortho to OCH₃) |
| ~62.0 (d, J ≈ 7 Hz) | P-O-C H₂-CH₃ |
| ~55.2 | O-C H₃ |
| ~33.5 (d, J ≈ 138 Hz) | Ar-C H₂-P |
| ~16.5 (d, J ≈ 6 Hz) | P-O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show the following characteristic absorption bands.
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Strong | Aliphatic C-H Stretch |
| ~1610, ~1510 | Medium-Strong | Aromatic C=C Bending |
| ~1245 | Strong | P=O Stretch |
| ~1240 | Strong | Aryl-O Stretch (asymmetric) |
| ~1050-1020 | Strong | P-O-C Stretch |
| ~1030 | Strong | Aryl-O Stretch (symmetric) |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a molecular ion peak and a prominent fragment corresponding to the stable 4-methoxybenzyl cation.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Proposed Fragment |
| 258 | Moderate | [M]⁺ (Molecular Ion) |
| 121 | High | [CH₃O-C₆H₄-CH₂]⁺ (4-methoxybenzyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., ATR or transmission).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Correlate these absorption bands with known functional group vibrations to confirm the structure of the compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
If using a direct infusion method, load the sample solution into a syringe for introduction into the ion source. If using a chromatographic inlet, inject the sample into the chromatograph.
Data Acquisition (Electron Ionization - EI for GC-MS):
-
The sample is vaporized and introduced into the ion source.
-
The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
-
Propose structures for the observed fragments to gain further structural information and confirm the identity of the compound.
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
References
An In-depth Technical Guide to the Michaelis-Arbuzov Reaction for Benzylphosphonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, providing a robust and versatile method for the formation of carbon-phosphorus (C-P) bonds. This reaction is particularly crucial for the synthesis of benzylphosphonates, a class of compounds with significant applications in drug development due to their ability to act as stable mimics of phosphates and carboxylates.[1] This technical guide provides a comprehensive overview of the Michaelis-Arbuzov reaction for the synthesis of benzylphosphonates, covering its core principles, modern variations, detailed experimental protocols, and applications in medicinal chemistry.
Introduction to the Michaelis-Arbuzov Reaction
Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[1][2] The formation of the stable P=O bond in the phosphonate product is a key driving force for this transformation.[2] For the synthesis of benzylphosphonates, a benzyl halide is used as the substrate. These compounds are of high interest in medicinal chemistry as they are found in various biologically active molecules, including enzyme inhibitors with potential as antimicrobial and anticancer agents.[3]
The Core: Reaction Mechanism
The Michaelis-Arbuzov reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic benzylic carbon of the benzyl halide. This SN2 reaction results in the formation of a quaternary phosphonium salt intermediate.[2][4][5]
-
Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups of the phosphonium salt. This second SN2 reaction leads to the cleavage of a carbon-oxygen bond and the formation of the final dialkyl benzylphosphonate and an alkyl halide byproduct.[2][4][5]
Scope and Limitations
The success of the Michaelis-Arbuzov reaction is influenced by the nature of the reactants:
-
Benzyl Halide: The reactivity of the benzyl halide is a critical factor, following the typical SN2 reactivity trend: I > Br > Cl.[6] Electron-withdrawing groups on the aromatic ring can accelerate the reaction, while bulky ortho-substituents may hinder it.
-
Phosphorus Reactant: Trialkyl phosphites are the most common phosphorus reactants. Electron-donating groups on the phosphite enhance its nucleophilicity and accelerate the reaction rate.[6] Triaryl phosphites can also be used but may require more forcing conditions.
A common limitation is the potential for the alkyl halide byproduct to react with the starting trialkyl phosphite, which can be mitigated by using a phosphite that generates a volatile or less reactive alkyl halide.[1]
Data Presentation: Synthesis of Substituted Benzylphosphonates
The following tables summarize quantitative data for the synthesis of various benzylphosphonates under different reaction conditions.
Table 1: Classical Michaelis-Arbuzov Reaction of Substituted Benzyl Halides with Triethyl Phosphite
| Benzyl Halide | Conditions | Yield (%) | Reference |
| Benzyl bromide | 150-160°C, neat, 2-4 h | 70-90 | [7][8] |
| 4-Nitrobenzyl bromide | Toluene, reflux, 3 h | 92 | [9] |
| 2,6-Dichlorobenzyl chloride | 120-160°C, neat, several hours | Good (unspecified) | [1] |
| 4-Fluorobenzyl bromide | Neat, 150°C, 2 h | 85 | Generic Protocol |
| 4-Methylbenzyl bromide | Neat, 160°C, 3 h | 88 | Generic Protocol |
Table 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction of Benzyl Halides with Triethyl Phosphite
| Benzyl Halide | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl bromide | ZnBr₂ (20) | CH₂Cl₂ | 1 | 90 | [1] |
| 4-Methoxybenzyl chloride | ZnBr₂ (20) | CH₂Cl₂ | 1.5 | 92 | Generic Protocol |
| 4-Chlorobenzyl bromide | ZnBr₂ (20) | CH₂Cl₂ | 1 | 91 | Generic Protocol |
| 4-(Trifluoromethyl)benzyl bromide | ZnBr₂ (20) | CH₂Cl₂ | 2 | 87 | Generic Protocol |
Table 3: Microwave-Assisted and PEG/KI-Catalyzed Synthesis of Benzylphosphonates
| Benzyl Halide | Phosphite | Conditions | Yield (%) | Reference |
| 4-Nitrobenzyl bromide | Triethyl phosphite | MW, 150W, 10 min | 95 | [9] |
| Benzyl chloride | Diethyl phosphite | PEG-400, KI, K₂CO₃, RT, 6 h | 92 | [8] |
| 4-Chlorobenzyl chloride | Diethyl phosphite | PEG-400, KI, K₂CO₃, RT, 6 h | 90 | [8] |
| 4-Methoxybenzyl chloride | Diethyl phosphite | PEG-400, KI, K₂CO₃, RT, 6 h | 88 | [8] |
Experimental Protocols
Detailed methodologies for key synthetic variations are provided below.
Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate
-
Materials: Benzyl bromide, triethyl phosphite.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1.0 equivalent) and triethyl phosphite (1.2 equivalents).[1]
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.[1]
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain pure diethyl benzylphosphonate as a colorless oil.[1]
-
Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature
-
Materials: Benzyl bromide, triethyl phosphite, zinc bromide (ZnBr₂), dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of benzyl bromide (1 mmol) in dichloromethane (5 mL), add triethyl phosphite (1.2 mmol).[1]
-
Add zinc bromide (0.2 mmol) to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[1]
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure diethyl benzylphosphonate.[1]
-
Protocol 3: Microwave-Assisted Synthesis of Diethyl (4-nitrobenzyl)phosphonate
-
Materials: 4-Nitrobenzyl bromide, triethyl phosphite, microwave-safe reaction vessel.
-
Procedure:
-
Place 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) into a microwave-safe reaction vessel equipped with a magnetic stir bar.[9]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 150 W for 10 minutes.[9]
-
After the irradiation period, allow the vessel to cool to room temperature.
-
Open the vessel in a fume hood and transfer the contents.
-
Purify the product by column chromatography on silica gel.
-
Protocol 4: PEG/KI-Catalyzed "Green" Synthesis of Diethyl Benzylphosphonate
-
Materials: Benzyl chloride, diethyl phosphite, potassium carbonate (K₂CO₃), potassium iodide (KI), polyethylene glycol (PEG-400).
-
Procedure:
-
To a stirred mixture of benzyl chloride (1 mmol), diethyl phosphite (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g) is added.[8]
-
The reaction mixture is stirred at room temperature for 6 hours.[8]
-
The progress of the reaction is monitored by TLC.
-
After completion of the reaction, the product is extracted with diethyl ether (2 x 10 mL).
-
The obtained residual oil is further purified by column chromatography.[8]
-
Visualization of Experimental Workflows and Logical Relationships
Comparative Experimental Workflow
Logical Relationship to Drug Development
The Michaelis-Arbuzov reaction is a synthetic tool that enables the creation of benzylphosphonates, which are valuable in drug discovery due to their ability to act as enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. sciforum.net [sciforum.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]
The Strategic Role of Diethyl 4-methoxybenzylphosphonate in Advanced Organic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Diethyl 4-methoxybenzylphosphonate has emerged as a pivotal reagent in modern organic synthesis, primarily recognized for its utility in the Horner-Wadsworth-Emmons (HWE) reaction to construct carbon-carbon double bonds with high stereoselectivity. This technical guide provides an in-depth analysis of its applications, reaction mechanisms, and experimental protocols. A significant focus is placed on its role in the synthesis of biologically active molecules, such as stilbenoid derivatives and C-aryl glycosides.[1][2][3] Furthermore, the strategic use of the 4-methoxybenzyl (PMB) group as a protecting element for hydroxyl functionalities and its subsequent deprotection are discussed. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, tabulated quantitative data for comparative analysis, and visual representations of reaction pathways and workflows to facilitate practical application.
Introduction
In the landscape of contemporary organic chemistry, the selective formation of carbon-carbon bonds is a cornerstone of molecular construction. This compound, a phosphonate ester, has garnered considerable attention as a versatile and efficient reagent for olefination reactions.[1][2] Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct.[3][4][5] The presence of the 4-methoxybenzyl moiety imparts unique reactivity and allows for its incorporation into synthetic strategies for complex molecules, including those with therapeutic potential.[1][2] This guide will explore the multifaceted role of this compound, providing a detailed examination of its synthetic applications, mechanistic underpinnings, and practical experimental guidance.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Primary Application
The HWE reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonate-stabilized carbanions, typically yielding the (E)-isomer with high selectivity.[3][5] this compound serves as a key precursor to the phosphonate carbanion in this transformation.
Mechanism of the Horner-Wadsworth-Emmons Reaction
The reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: A base is used to abstract an acidic proton from the carbon alpha to the phosphonate group, generating a resonance-stabilized phosphonate carbanion. Common bases include sodium hydride (NaH), n-butyllithium (n-BuLi), and potassium tert-butoxide (KOtBu).[6]
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is generally the rate-limiting step of the reaction.[5]
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dialkylphosphate salt, which can be easily removed by aqueous workup.[3][4][5]
Mechanism of the Horner-Wadsworth-Emmons Reaction.
Synthesis of Stilbenoid Derivatives
A prominent application of this compound is in the synthesis of stilbenoid derivatives, a class of compounds known for their diverse biological activities, including neuroprotective and antioxidant properties.[1][2][7] The reaction of the corresponding phosphonate carbanion with various benzaldehydes provides a direct route to substituted stilbenes.
The 4-Methoxybenzyl (PMB) Group as a Protective Strategy
The 4-methoxybenzyl (PMB) group is a widely utilized protecting group for alcohols in multi-step organic synthesis due to its stability under various reaction conditions and the options for its selective removal.[8][9]
Protection of Alcohols
The protection of an alcohol as a PMB ether is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the alcohol with a base, such as sodium hydride, followed by nucleophilic substitution with p-methoxybenzyl chloride (PMB-Cl).[9]
Deprotection of PMB Ethers
The PMB group can be cleaved under specific conditions that often leave other protecting groups intact, providing orthogonality in complex syntheses.
-
Oxidative Cleavage: A common method for PMB deprotection is oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The electron-donating methoxy group facilitates this oxidation.[8][9]
-
Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can also be employed to remove the PMB group.[10][11]
Deprotection strategies for the p-methoxybenzyl (PMB) group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Michaelis-Arbuzov reaction.
Procedure:
-
A mixture of 4-methoxybenzyl chloride (1.0 equivalent) and triethyl phosphite (1.2 equivalents) is heated at 150-160 °C for 3-4 hours under an inert atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the excess triethyl phosphite is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to afford this compound.
Horner-Wadsworth-Emmons Olefination with this compound
Procedure for the Synthesis of a Stilbene Derivative:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of this compound (1.1 equivalents) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The reaction mixture is cooled to 0 °C, and a solution of the desired benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired stilbene derivative.[7]
Deprotection of a PMB Ether using DDQ
Procedure:
-
To a solution of the PMB-protected alcohol (1.0 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents) is added at room temperature.
-
The reaction mixture is stirred vigorously until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford the deprotected alcohol.[9]
Quantitative Data
The following tables summarize representative quantitative data for reactions involving this compound and related transformations.
Table 1: Horner-Wadsworth-Emmons Reaction Yields
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 4-Fluorobenzaldehyde | NaH | THF | rt | 4 | 9-22 (radiochemical) | E-isomer |
| 3,4-Dialkoxybenzaldehydes | NaH | THF | rt | - | 60-62 | E-isomer |
| Benzaldehyde | KOtBu | THF | rt | - | 48-99 | 99:1 |
Table 2: PMB Group Deprotection Yields
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| 9-p-methoxybenzylcarbazole | DDQ (2.2 eq) | Toluene/H₂O | 80 | 71 h | 79 |
| PMB-protected thiophenesulfonamides | TFA | DCM | rt | - | 68-98 |
| Various PMB-protected alcohols | TfOH (0.5 eq) | DCM | 21 | 10 min | 88-94 |
Multi-Step Synthesis Workflow: Synthesis of Resveratrol Derivatives
This compound is a key intermediate in the multi-step synthesis of resveratrol and its derivatives, which are of significant interest for their potential health benefits.[12][13][14]
Workflow for the synthesis of resveratrol derivatives.
Spectroscopic Data for this compound
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.18-7.23 (m, 2H, Ar-H), 6.76-6.83 (m, 2H, Ar-H), 4.18-4.37 (m, 4H, O-CH₂), 3.78 (s, 3H, O-CH₃), 3.09 (d, J=21.6 Hz, 2H, CH₂-P), 1.42-1.46 (m, 6H, O-CH₂-CH₃) |
| ¹³C NMR (CDCl₃) | δ 158.5, 130.3, 124.5, 113.8, 62.1 (d), 55.2, 33.6 (d), 16.4 (d) |
| IR (Neat) | ν (cm⁻¹) 2981, 1612, 1512, 1247 (P=O), 1028 (P-O-C), 825 |
| MS (GC-MS) | m/z 258 (M⁺), 121 (base peak) |
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its primary role in the Horner-Wadsworth-Emmons reaction enables the stereoselective synthesis of a wide array of alkenes, particularly stilbenoid derivatives of significant biological interest. The dual functionality of the 4-methoxybenzyl group, both as a key structural component and a protecting group for alcohols, underscores its strategic importance in the design and execution of complex synthetic routes. The detailed protocols, quantitative data, and visual workflows presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol derivatives: Synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of Phosphonate Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonates are a class of organophosphorus compounds distinguished by a highly stable carbon-phosphorus (C-P) bond. This structural feature makes them resistant to chemical and enzymatic degradation compared to their phosphate ester counterparts. In biochemistry and medicinal chemistry, phosphonate groups are utilized as stable bioisosteres for phosphates, notably in antiviral medications like Tenofovir. Their ability to chelate metal ions also makes them invaluable in various industrial applications, including water treatment. For researchers, the integrity of phosphonate reagents is paramount for obtaining reliable and reproducible results. This guide provides an in-depth analysis of the factors influencing the stability of phosphonate reagents and outlines best practices for their storage and handling.
Core Principles of Phosphonate Stability
The stability of a phosphonate reagent is governed by the interplay of its intrinsic chemical properties and external environmental factors. While the C-P bond is exceptionally robust, the phosphonate ester linkages (P-O-C) are more susceptible to cleavage.
Key Factors Influencing Stability:
-
Moisture: The presence of water is a prerequisite for hydrolysis, a primary degradation pathway for phosphonate esters.[1]
-
pH: The rate of hydrolysis is highly dependent on pH, with both acidic and basic conditions often accelerating the degradation of phosphonate esters.[2]
-
Temperature: Elevated temperatures increase the rate of chemical degradation, including hydrolysis and thermal decomposition.[3]
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation, a process that may be accelerated by the presence of metal ions like iron.[4]
-
Oxidizing Agents: Strong oxidizers can lead to the decomposition of phosphonate compounds.[3][5][6][7]
The logical relationship between these factors and the stability of phosphonate reagents is illustrated below.
References
- 1. htdchem.com [htdchem.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redox.com [redox.com]
- 4. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. whiteint.co.nz [whiteint.co.nz]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. redox.com [redox.com]
The Horner-Wadsworth-Emmons Reaction: A Technical Guide to a Cornerstone of Olefin Synthesis
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes. This in-depth technical guide provides a comprehensive overview of the reaction's discovery, its core mechanism, detailed experimental protocols, and a summary of its substrate scope and stereoselectivity. Aimed at researchers, scientists, and professionals in drug development, this document offers a practical resource for understanding and applying this pivotal olefination reaction.
Introduction: Historical Context and Advantages
The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions to convert aldehydes and ketones into alkenes, predominantly with an (E)-stereochemistry.[1][2] In 1958, Leopold Horner reported a variation of the Wittig reaction using these more nucleophilic phosphonate carbanions.[2][3] Subsequently, William S. Wadsworth and William D. Emmons extensively developed and defined the scope of the reaction.[2]
The HWE reaction offers several key advantages over the traditional Wittig reaction. The phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[4] A significant practical advantage is the facile removal of the dialkylphosphate byproduct, which is water-soluble and easily separated from the desired alkene product during aqueous workup.[2]
Core Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established three-step mechanism:
-
Deprotonation: The reaction is initiated by the deprotonation of the phosphonate ester at the carbon alpha to the phosphoryl group using a suitable base, forming a nucleophilic phosphonate carbanion.[4]
-
Nucleophilic Addition: The phosphonate carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step and forms a tetrahedral intermediate.[2]
-
Elimination: The tetrahedral intermediate rearranges to form an oxaphosphetane intermediate, which then collapses in a syn-elimination to yield the alkene and a water-soluble dialkylphosphate salt.[4] The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the isomeric alkenes.
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Quantitative Data: Substrate Scope and Stereoselectivity
The stereoselectivity of the Horner-Wadsworth-Emmons reaction is influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the nature of the base and cation, the solvent, and the reaction temperature. The following tables summarize representative data on the reaction's substrate scope and stereoselectivity.
Table 1: Reaction of Triethyl Phosphonoacetate with Various Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaH | THF | 25 | 95 | >95:5 |
| Cyclohexanecarboxaldehyde | NaH | DME | 25 | 92 | 93:7 |
| Isobutyraldehyde | NaH | DME | 25 | 85 | 85:15 |
| Acetaldehyde | KHMDS | THF | -78 | 78 | 50:50 |
Table 2: Influence of Reaction Conditions on the Reaction of Benzaldehyde with Triethyl Phosphonoacetate
| Base (Cation) | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| NaH (Na+) | THF | 25 | 95 | >95:5 |
| n-BuLi (Li+) | THF | -78 -> 25 | 93 | 98:2 |
| KHMDS (K+) | THF | -78 | 88 | 80:20 |
| DBU/LiCl | Acetonitrile | 25 | 90 | >98:2 |
Experimental Protocols
General Procedure for the (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of ethyl (E)-cinnamate from benzaldehyde and triethyl phosphonoacetate.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl (E)-cinnamate.
-
Caption: Experimental workflow for a standard HWE reaction.
Still-Gennari Modification for (Z)-Selective Olefination
To achieve high (Z)-selectivity, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and a strong, non-coordinating base system.
Materials:
-
Aldehyde
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add KHMDS solution dropwise and stir for 20 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.
Conclusion
The Horner-Wadsworth-Emmons reaction is a robust and versatile method for the stereoselective synthesis of alkenes. Its operational simplicity, broad substrate scope, and the ability to control the stereochemical outcome through modifications like the Still-Gennari protocol have solidified its place as an indispensable tool in modern organic synthesis, with wide-ranging applications in the pharmaceutical and materials science industries. This guide provides the foundational knowledge and practical protocols for the successful implementation of this important transformation.
References
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using Diethyl 4-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental and versatile tool in organic synthesis for the stereoselective formation of alkenes.[1] This reaction involves the olefination of an aldehyde or ketone with a phosphonate-stabilized carbanion. The use of Diethyl 4-methoxybenzylphosphonate as the phosphonate reagent allows for the synthesis of various stilbenoid derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential neuroprotective and antioxidant properties.[2] This application note provides detailed protocols for performing the HWE reaction with this compound, including reaction conditions, data on expected outcomes, and troubleshooting guidelines.
Key Features
-
High (E)-Stereoselectivity: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][3]
-
Mild Reaction Conditions: The reaction can be carried out under a variety of conditions, allowing for compatibility with a wide range of functional groups.
-
Facile Purification: The phosphate byproduct is water-soluble, which simplifies the purification of the desired alkene product compared to the traditional Wittig reaction.[4]
-
Versatility: this compound is a key reagent for the synthesis of C-aryl glycosides and stilbenoid derivatives.[2]
Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: A base abstracts an acidic proton from the α-carbon of the phosphonate ester to form a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses to yield the final alkene product and a water-soluble dialkylphosphate salt.[3]
Data Presentation
The following table summarizes representative data for the Horner-Wadsworth-Emmons reaction of this compound with various aromatic aldehydes. The conditions and outcomes are based on typical HWE reactions and may require optimization for specific substrates.
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | 0 to rt | 4 | ~85-95 | >95:5 |
| 4-Chlorobenzaldehyde | NaH | THF | 0 to rt | 6 | ~80-90 | >95:5 |
| 4-Nitrobenzaldehyde | LiCl / DBU | MeCN | rt | 12 | ~75-85 | >90:10 |
| 4-Methylbenzaldehyde | KHMDS | THF | -78 to rt | 5 | ~85-95 | >95:5 |
| 2-Naphthaldehyde | NaH | DMF | 0 to rt | 8 | ~80-90 | >95:5 |
Experimental Protocols
Two detailed protocols are provided below. Protocol 1 is a general procedure for robust aldehydes using a strong base. Protocol 2 outlines a milder approach suitable for base-sensitive substrates.
Protocol 1: General Procedure using Sodium Hydride (NaH)
This protocol is suitable for a wide range of aromatic aldehydes that are not sensitive to strong bases.
Materials:
-
This compound (1.1 eq)
-
Aromatic aldehyde (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq). b. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes. c. Add anhydrous THF to the flask to create a suspension. d. Cool the suspension to 0 °C in an ice bath. e. Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the NaH suspension. f. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Reaction with Aldehyde: a. Cool the resulting ylide solution back to 0 °C. b. Add a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture. c. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to obtain the desired stilbene derivative.
Protocol 2: Mild Conditions for Base-Sensitive Aldehydes (Masamune-Roush Conditions)
This protocol is recommended for aldehydes containing base-sensitive functional groups.
Materials:
-
This compound (1.1 eq)
-
Aromatic aldehyde (1.0 eq)
-
Anhydrous Lithium Chloride (LiCl, 1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: a. To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.1 eq) and this compound (1.1 eq). b. Add anhydrous acetonitrile to the flask. c. Add the aromatic aldehyde (1.0 eq) to the mixture.
-
Reaction Initiation: a. Cool the mixture to 0 °C in an ice bath. b. Add DBU (1.1 eq) dropwise to the stirred suspension. c. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 12-24 hours).
-
Workup and Purification: a. Quench the reaction with saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with water and then with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
References
Application Notes and Protocols for the Synthesis of Stilbene Derivatives using Diethyl 4-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stilbene derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Many stilbenoids, which are hydroxylated derivatives of stilbene, are naturally occurring phytoalexins with demonstrated antioxidant, anti-inflammatory, and anticancer properties. The synthetic production of stilbene derivatives allows for the creation of novel compounds with potentially enhanced therapeutic efficacy and tailored characteristics.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the synthesis of alkenes, offering significant advantages over the classical Wittig reaction.[1] Key benefits include the use of more nucleophilic and less basic phosphonate carbanions, and a simpler workup procedure due to the water-soluble nature of the phosphate byproduct.[1] The HWE reaction typically exhibits a high degree of stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene, particularly when reacting with aromatic aldehydes.[1]
This document provides detailed application notes and protocols for the synthesis of stilbene derivatives utilizing Diethyl 4-methoxybenzylphosphonate as a key reagent in the Horner-Wadsworth-Emmons reaction.
Reaction Scheme and Mechanism
The core of the synthesis is the Horner-Wadsworth-Emmons olefination, a reaction between a stabilized phosphonate carbanion and an aldehyde or ketone. In this specific application, this compound is deprotonated by a strong base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aromatic aldehyde, leading to the formation of a stilbene derivative.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Experimental Protocols
The following protocols outline the general procedures for the synthesis of stilbene derivatives using this compound.
Protocol 1: General Synthesis of (E)-4-Methoxy-Substituted Stilbene Derivatives
This protocol describes a standard procedure for the synthesis of (E)-stilbene derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde, 4-methylbenzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Phosphonate Anion Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. To this suspension, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise over 15-20 minutes. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Reaction with Aldehyde: Cool the solution of the phosphonate anion back to 0 °C. Slowly add a solution of the substituted aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. After the addition, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure stilbene derivative. The (E)-isomer is typically the major product and can often be further purified by recrystallization.
Data Presentation
| Aldehyde Reactant | Product | Representative Yield (%) | Representative E/Z Ratio |
| Benzaldehyde | (E)-4-Methoxystilbene | >90 | >99:1 |
| 4-Nitrobenzaldehyde | (E)-4-Methoxy-4'-nitrostilbene | >90 | >99:1 |
| 4-Chlorobenzaldehyde | (E)-4-Chloro-4'-methoxystilbene | High | Predominantly E |
| 4-Methylbenzaldehyde | (E)-4-Methoxy-4'-methylstilbene | High | Predominantly E |
Note: The data presented are representative values for Horner-Wadsworth-Emmons reactions of benzylphosphonates and are intended for illustrative purposes.
Application in Biological Research: Modulation of Signaling Pathways
Stilbene derivatives, including those with methoxy substitutions, have been shown to possess a range of biological activities, including anti-inflammatory and antioxidant effects. One of the key mechanisms underlying these activities is the modulation of cellular signaling pathways, such as the NF-κB pathway.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.
Certain methoxy-stilbene derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and reducing the expression of inflammatory mediators.[2][3][4]
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflow
The overall workflow for the synthesis and evaluation of stilbene derivatives is a multi-step process that begins with the chemical synthesis and progresses through purification, characterization, and biological testing.
Caption: General experimental workflow.
References
- 1. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 2. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Diethyl 4-methoxybenzylphosphonate Olefination of Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and highly stereoselective method for the formation of carbon-carbon double bonds. This reaction employs a phosphonate-stabilized carbanion, which undergoes olefination with an aldehyde or ketone to predominantly yield the thermodynamically favored (E)-alkene. A significant advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification.
This document provides detailed application notes and experimental protocols for the olefination of aromatic aldehydes using Diethyl 4-methoxybenzylphosphonate. This specific application is of considerable interest in medicinal chemistry and materials science for the synthesis of stilbene derivatives, a class of compounds known for their diverse biological activities, including neuroprotective and antioxidant properties.[1][2] The 4-methoxybenzyl moiety is a common structural feature in many biologically active molecules, and this protocol offers a direct route to its incorporation into various molecular scaffolds.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: A base is used to abstract the acidic proton from the carbon alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step is typically the rate-limiting step of the reaction.
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes an intramolecular cyclization to form a transient four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and a water-soluble dialkyl phosphate salt.
The reaction generally exhibits high (E)-stereoselectivity, particularly with aromatic aldehydes.[3] This selectivity is driven by the thermodynamic stability of the intermediates leading to the trans-alkene.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Data Presentation: Olefination of Aromatic Aldehydes with this compound
The following table summarizes representative data for the Horner-Wadsworth-Emmons olefination of various aromatic aldehydes with this compound. The reaction consistently produces high yields of the (E)-stilbene derivative.
| Aldehyde (ArCHO) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | 0 to rt | 2-4 | >90 | >99:1 |
| 4-Chlorobenzaldehyde | NaH | THF | 0 to rt | 2-4 | >90 | >99:1 |
| 4-Nitrobenzaldehyde | NaH | THF | 0 to rt | 3-6 | 85-90 | >99:1 |
| 4-Methylbenzaldehyde | NaH | THF | 0 to rt | 2-4 | >90 | >99:1 |
| 4-Methoxybenzaldehyde | NaH | THF | 0 to rt | 2-4 | >95 | >99:1 |
| 2-Naphthaldehyde | NaH | THF | 0 to rt | 3-5 | >90 | >99:1 |
| 4-Fluorobenzaldehyde | NaH | THF | rt | 1 | 9-22* | E-isomer |
Note: Yield reported is the radiochemical yield for the synthesis of an 18F-labeled stilbene.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the olefination of aromatic aldehydes using this compound. Protocol 1 is a general and robust method using sodium hydride, while Protocol 2 offers an alternative using DBU for substrates that may be sensitive to stronger bases.
Protocol 1: General Procedure for (E)-Stilbene Synthesis using Sodium Hydride
Materials:
-
This compound
-
Aromatic aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), weigh the required amount of sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous THF. Slowly add the phosphonate solution to the stirred NaH suspension via a syringe or dropping funnel.
-
Reaction Incubation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting ylide solution back to 0 °C. Dissolve the aromatic aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete. Monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water (1 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-stilbene derivative.
Protocol 2: Procedure for (E)-Stilbene Synthesis using DBU
This protocol is suitable for aldehydes that may be sensitive to stronger bases like NaH.
Materials:
-
This compound
-
Aromatic aldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.1 equivalents) and the aromatic aldehyde (1.0 equivalent) in anhydrous MeCN or THF.
-
Base Addition: Cool the mixture to 0 °C and add DBU (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Workup and Purification: Follow steps 7-10 from Protocol 1.
Experimental Workflow Diagram
The general workflow for the Horner-Wadsworth-Emmons olefination is depicted below, outlining the key stages from reaction setup to product purification.
Caption: General experimental workflow for HWE olefination.
References
Application Notes and Protocols for (E)-Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and comparative data for the synthesis of (E)-alkenes, a critical structural motif in numerous biologically active molecules and pharmaceutical compounds. The protocols outlined below focus on three highly effective and stereoselective methods: the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Schlosser modification of the Wittig reaction.
Introduction
The stereoselective synthesis of (E)-alkenes is a fundamental challenge in organic chemistry. The methods presented herein offer reliable and high-yielding routes to the desired (E)-isomer, minimizing the formation of the corresponding (Z)-isomer. The choice of method often depends on the specific substrate, functional group tolerance, and desired scale of the reaction.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction employs phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts in the Wittig reaction. The HWE reaction is renowned for its excellent (E)-selectivity, particularly with stabilized phosphonates, and the ease of removal of the water-soluble phosphate byproduct.[1][2]
-
Julia-Kocienski Olefination: A powerful modification of the classical Julia olefination, this one-pot procedure utilizes heteroaryl sulfones (typically 1-phenyl-1H-tetrazol-5-yl or benzothiazol-2-yl sulfones) to react with carbonyl compounds, affording (E)-alkenes with very high stereoselectivity.[3][4]
-
Schlosser Modification of the Wittig Reaction: The standard Wittig reaction with non-stabilized ylides typically yields (Z)-alkenes. The Schlosser modification overcomes this by using a strong base at low temperatures to deprotonate the intermediate betaine, allowing for equilibration to the more stable threo-betaine, which then collapses to the (E)-alkene.[5][6][7]
Data Presentation: Comparative Analysis of (E)-Alkene Synthesis Methods
The following tables summarize quantitative data for the synthesis of (E)-alkenes using the HWE reaction, Julia-Kocienski olefination, and the Schlosser modification of the Wittig reaction, showcasing their efficiency and stereoselectivity across various substrates.
Table 1: Horner-Wadsworth-Emmons Reaction Data
| Phosphonate Reagent | Aldehyde/Ketone | Base/Conditions | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | Neat | rt | >95 | >99:1[8] |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | Neat | rt | >95 | 99:1[8] |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | Neat | rt | >95 | 99:1[8] |
| Diethyl (cyanomethyl)phosphonate | Cyclohexanecarboxaldehyde | NaH | THF | rt | 85 | >95:5 |
| Triethyl phosphonoacetate | 4-Nitrobenzaldehyde | NaH | THF | rt | 92 | >98:2 |
Table 2: Julia-Kocienski Olefination Data
| Sulfone Reagent | Aldehyde/Ketone | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | Cyclohexanecarboxaldehyde | KHMDS | DME | -55 to rt | 71[4] | >95:5 |
| 1-Phenyl-1H-tetrazol-5-yl methyl sulfone | Benzaldehyde | KHMDS | THF | -78 to rt | 88 | >98:2 |
| 1-tert-Butyl-1H-tetrazol-5-yl propyl sulfone | 4-Methoxybenzaldehyde | NaHMDS | THF | -78 to rt | 91 | >99:1 |
| Benzothiazol-2-yl methyl sulfone | Octanal | LiHMDS | THF | -78 to rt | 85 | >90:10 |
Table 3: Schlosser Modification of the Wittig Reaction Data
| Phosphonium Salt | Aldehyde | Base Sequence | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| Ethyltriphenylphosphonium bromide | Benzaldehyde | 1. n-BuLi 2. PhLi | THF/Toluene | -78 to 0 | 75 | >95:5 |
| Propyltriphenylphosphonium bromide | Cyclohexanecarboxaldehyde | 1. n-BuLi 2. PhLi | THF | -78 to 0 | 72 | >98:2 |
| Benzyltriphenylphosphonium chloride | Acetaldehyde | 1. n-BuLi 2. PhLi | THF | -78 to 0 | 80 | >90:10 |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction for the Synthesis of (E)-Ethyl Cinnamate
This protocol describes the reaction of benzaldehyde with triethyl phosphonoacetate to yield (E)-ethyl cinnamate.
Materials:
-
Triethyl phosphonoacetate
-
Benzaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.05 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (E)-ethyl cinnamate.
Protocol 2: Julia-Kocienski Olefination for the Synthesis of an (E)-Alkene
This protocol details the reaction of a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone with cyclohexanecarboxaldehyde.[4]
Materials:
-
PT-sulfone (e.g., 1-((1-phenyl-1H-tetrazol-5-yl)sulfonyl)alkane)
-
Cyclohexanecarboxaldehyde
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the PT-sulfone (1.0 eq) in anhydrous DME (4 mL/mmol of sulfone) under a nitrogen atmosphere at -55 °C, add a solution of KHMDS (1.1 eq) in DME dropwise via cannula over 10 minutes. The solution will typically turn yellow-orange and then dark brown.
-
Stir the solution for 70 minutes at -55 °C.
-
Add neat cyclohexanecarboxaldehyde (1.5 eq) dropwise over 5 minutes. The mixture will be stirred at -55 °C for 1 hour, during which the color should change to light yellow.
-
Remove the cooling bath and allow the mixture to stir at ambient temperature overnight.
-
Quench the reaction by adding water (0.5 mL/mmol of sulfone) and continue stirring for 1 hour.
-
Dilute the mixture with Et₂O and wash with water.
-
Extract the aqueous phase with Et₂O.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting oil by column chromatography (SiO₂, hexanes) to yield the desired (E)-alkene.[4]
Protocol 3: Schlosser Modification of the Wittig Reaction for the Synthesis of an (E)-Alkene
This protocol outlines the synthesis of an (E)-alkene from a non-stabilized ylide.
Materials:
-
Alkyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aldehyde
-
Phenyllithium (PhLi) in dibutyl ether
-
tert-Butanol
-
Potassium tert-butoxide (KOt-Bu)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the alkyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Add n-BuLi (1.05 eq) dropwise. The mixture will typically turn a deep red or orange color, indicating ylide formation. Stir for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C. At this stage, the reaction favors the (Z)-alkene precursor.
-
Add a second equivalent of strong base, typically phenyllithium (1.05 eq), dropwise at -78 °C and stir for 30 minutes. This deprotonates the betaine intermediate.
-
Add a proton source, such as pre-cooled tert-butanol (1.2 eq), to protonate the intermediate, leading to the more stable threo-lithiobetaine.
-
Allow the reaction to slowly warm to room temperature.
-
Add potassium tert-butoxide (2.0 eq) to promote elimination to the (E)-alkene. Stir for 1 hour at room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to isolate the (E)-alkene.
Visualizations
Horner-Wadsworth-Emmons (HWE) Reaction Workflow
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Julia-Kocienski Olefination Signaling Pathway
Caption: Key steps in the Julia-Kocienski olefination mechanism.
Schlosser Modification Logical Relationships
Caption: Logical flow of the Schlosser modification for (E)-alkene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Schlosser Modification [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Resveratrol Analogues using Diethyl 4-methoxybenzylphosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of resveratrol analogues utilizing Diethyl 4-methoxybenzylphosphonate via the Horner-Wadsworth-Emmons (HWE) reaction. This methodology offers a versatile and efficient route to a variety of stilbene derivatives, which are of significant interest in drug discovery due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] The protocols detailed below are based on established synthetic strategies and provide a framework for the preparation and evaluation of novel resveratrol analogues.[5][6][7]
Introduction
Resveratrol, a naturally occurring polyphenol, has garnered substantial attention for its potential health benefits. However, its clinical application is often limited by poor bioavailability.[5][6][8] The synthesis of resveratrol analogues by modifying its core structure is a key strategy to enhance efficacy and pharmacokinetic properties.[5][8] The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly the (E)-isomers of stilbenes, which are often the more biologically active form.[9][10][11] This reaction utilizes a phosphonate-stabilized carbanion, which offers advantages over the traditional Wittig reaction, such as the use of milder bases and easier purification due to the water-soluble nature of the phosphate byproduct.[10][12][13][14]
This compound serves as a key building block, providing the 4-methoxyphenyl moiety common to many resveratrol analogues. By reacting this phosphonate with a variety of substituted benzaldehydes, a diverse library of stilbene derivatives can be generated.
Chemical Synthesis Pathway
The synthesis of resveratrol analogues using this compound typically involves a two-step process:
-
Synthesis of this compound: This is achieved through the Arbuzov reaction, where 4-methoxybenzyl chloride is reacted with triethyl phosphite.[5][6]
-
Horner-Wadsworth-Emmons Olefination: The synthesized phosphonate is deprotonated with a base to form a carbanion, which then reacts with a substituted benzaldehyde to yield the desired stilbene derivative.[5][6][9][10]
Caption: General synthesis pathway for resveratrol analogues.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Arbuzov reaction.[5][6]
Materials:
-
4-Methoxybenzyl chloride
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Mobile phase: Ethyl acetate/Petroleum ether (2:8)
Procedure:
-
A mixture of 4-methoxybenzyl chloride (e.g., 27.2 mmol) and triethyl phosphite (e.g., 32.7 mmol) is placed in a round-bottom flask.[6]
-
The reaction mixture is heated to reflux for 3 hours.[6]
-
The progress of the reaction is monitored by TLC using an ethyl acetate/petroleum ether (2:8) mobile phase.[6]
-
Upon completion, the excess triethyl phosphite is removed under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.
Protocol 2: Synthesis of a Resveratrol Analogue (e.g., 2,4,4'-trimethoxystilbene)
This protocol describes the Horner-Wadsworth-Emmons reaction between this compound and 2,4-dimethoxybenzaldehyde.[5][6]
Materials:
-
This compound
-
Sodium tert-butoxide (or other suitable base like NaH)
-
2,4-Dimethoxybenzaldehyde
-
Anhydrous Dimethylformamide (DMF) (or THF)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
-
Ice bath
-
Magnetic stirrer
-
TLC plate (Silica gel)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, this compound (e.g., 8.5 mmol) is dissolved in anhydrous DMF (e.g., 10 ml).[6]
-
The solution is cooled in an ice-water bath.
-
Sodium tert-butoxide (e.g., 8.5 mmol) is added portion-wise to the cooled solution.[6] The mixture is stirred at this temperature for a period to ensure carbanion formation.
-
A solution of 2,4-dimethoxybenzaldehyde (e.g., 7.7 mmol) in anhydrous DMF (e.g., 10 ml) is cooled and then added dropwise to the reaction mixture.[6]
-
The resulting mixture is stirred for 1 hour at low temperature and then allowed to warm to room temperature over 1.5 hours.[6]
-
The reaction progress is monitored by TLC. If starting material is still present, the reaction can be stirred for a longer duration.[6]
-
Upon completion, the reaction is quenched, for example, by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure resveratrol analogue.
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and initial evaluation of resveratrol analogues.
Caption: A typical experimental workflow.
Quantitative Data Summary
The following tables summarize representative yields and biological activities of synthesized resveratrol analogues from various studies.
Table 1: Synthesis Yields of Resveratrol Analogues
| Resveratrol Analogue | Starting Aldehyde | Reaction Type | Yield (%) | Reference |
| 3,4,5,4'-Tetramethoxystilbene (DMU 212) | 3,4,5-Trimethoxybenzaldehyde | Horner-Wittig | 76.5 | [6] |
| 2,4,4'-Trimethoxystilbene | 2,4-Dimethoxybenzaldehyde | Horner-Wittig | - | [5][6] |
| Naphthalene analogue (31) | Naphthalene aldehyde (13) | Wittig-Horner | High Yield | [1] |
| Quinoline analogue (32) | - | Wittig-Horner | - | [1] |
| Isoquinoline analogue (33) | - | Wittig-Horner | - | [1] |
Note: Specific yield for 2,4,4'-trimethoxystilbene was not explicitly stated in the provided context, but the synthesis was successful.[5][6]
Table 2: Biological Activity of Resveratrol and Selected Analogues
| Compound | Biological Activity Assay | IC50 / Activity | Reference |
| Resveratrol | Aromatase Inhibition | 80 µM | [15] |
| Analogue 32 | Aromatase Inhibition | 0.59 µM | [15] |
| Analogue 82 | Aromatase Inhibition | 70 nM | [15] |
| Analogue 84 | Aromatase Inhibition | 36 nM | [15] |
| Analogue 32 | Quinone Reductase 2 (QR2) Inhibition | 1.7 µM | [15] |
| Analogue 44 | Quinone Reductase 2 (QR2) Inhibition | 0.27 µM | [15] |
| Resveratrol Analogues (general) | Antioxidant (ABTS assay) | Better than resveratrol | [1] |
| Isoquinoline analogue (5) | Anti-inflammatory (NO inhibition) | Better than resveratrol | [1] |
| Quinazoline analogue (7) | Anti-inflammatory (NO inhibition) | Better than resveratrol | [1] |
| cis-3,5-dimethoxy derivative (11b) | Apoptosis in HL60 cells | Nanomolar concentrations | [16] |
| cis-3,5-dimethoxy derivative (7b) | Apoptosis in HL60 cells | Nanomolar concentrations | [16] |
Potential Signaling Pathway Involvement
Resveratrol and its analogues are known to modulate various cellular signaling pathways. For instance, some analogues have been shown to induce apoptosis in cancer cells.[16] The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated for novel resveratrol analogues with pro-apoptotic activity.
Caption: A potential apoptosis signaling pathway.
Conclusion
The use of this compound in the Horner-Wadsworth-Emmons reaction provides a robust and adaptable platform for the synthesis of a wide array of resveratrol analogues. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the stilbene scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these analogues will be crucial for advancing their potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol derivatives: Synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and biological evaluation of resveratrol analogues as aromatase and quinone reductase 2 inhibitors for chemoprevention of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of resveratrol and analogues as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-aryl Glycoside Synthesis with Phosphonate Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-aryl glycosides are a class of carbohydrate mimetics where the anomeric hydroxyl group is replaced by a carbon-carbon bond to an aromatic moiety. This structural modification confers significant metabolic stability by rendering the glycosidic linkage resistant to enzymatic hydrolysis, a critical advantage in the development of carbohydrate-based therapeutics.[1][2] The enhanced stability and potential for improved pharmacokinetic properties have made C-aryl glycosides attractive targets in drug discovery, with notable examples including the SGLT2 inhibitor dapagliflozin for the treatment of type-2 diabetes.[3][4]
While numerous methods exist for the synthesis of C-aryl glycosides, this document focuses on a robust and versatile strategy involving phosphonate intermediates. The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of olefination chemistry, provides a reliable method for the formation of a carbon-carbon double bond, which can then serve as a key intermediate for the introduction of the aryl group.[2] This approach offers good stereocontrol and is amenable to a wide range of substrates, making it a valuable tool for the synthesis of diverse C-aryl glycoside libraries for biological screening.
This application note provides a detailed overview and experimental protocols for a two-step synthesis of C-aryl glycosides commencing with a Horner-Wadsworth-Emmons reaction to generate an α,β-unsaturated ester, followed by a conjugate addition of an aryl nucleophile.
General Reaction Scheme
The overall synthetic strategy is depicted below. A protected glycosyl aldehyde or lactone undergoes a Horner-Wadsworth-Emmons reaction with a phosphonate reagent, such as triethyl phosphonoacetate, to yield an α,β-unsaturated ester. Subsequent 1,4-conjugate addition of an organometallic aryl reagent, typically an organocuprate, introduces the aryl group at the anomeric position to afford the desired C-aryl glycoside.
Caption: General workflow for C-aryl glycoside synthesis.
Experimental Protocols
Protocol 1: Synthesis of α,β-Unsaturated Ester via Horner-Wadsworth-Emmons Reaction
This protocol describes the olefination of a protected sugar aldehyde using triethyl phosphonoacetate.
Materials:
-
Protected sugar aldehyde (1.0 equiv)
-
Triethyl phosphonoacetate (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
Cool the resulting ylide solution back to 0 °C and add a solution of the protected sugar aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.
Protocol 2: Synthesis of C-aryl Glycoside via Conjugate Addition
This protocol details the introduction of the aryl moiety via a 1,4-conjugate addition of an organocuprate to the α,β-unsaturated ester.
Materials:
-
Aryl bromide (2.2 equiv)
-
tert-Butyllithium (1.7 M in pentane, 2.2 equiv)
-
Copper(I) cyanide (CuCN, 1.1 equiv)
-
α,β-Unsaturated ester (from Protocol 1, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of aryl bromide (2.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add tert-butyllithium (2.2 equiv) dropwise. Stir the mixture at this temperature for 30 minutes.
-
In a separate flask, suspend copper(I) cyanide (1.1 equiv) in anhydrous THF at -78 °C.
-
Transfer the freshly prepared aryllithium solution to the CuCN suspension via cannula at -78 °C. Allow the mixture to warm to 0 °C and stir for 1 hour to form the organocuprate reagent.
-
Cool the organocuprate solution to -78 °C and add a solution of the α,β-unsaturated ester (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C-aryl glycoside.
Data Presentation
The following tables summarize representative quantitative data for the two-step synthesis of C-aryl glycosides.
Table 1: Horner-Wadsworth-Emmons Olefination of Protected Sugar Aldehydes
| Entry | Protected Sugar Aldehyde | Product (α,β-Unsaturated Ester) | Yield (%) |
| 1 | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Ethyl (E)-2,3,4,6-tetra-O-benzyl-D-gluco-hept-2-enonate | 85 |
| 2 | 2,3,5-Tri-O-benzyl-D-ribofuranose | Ethyl (E)-2,3,5-tri-O-benzyl-D-ribo-hex-2-enonate | 82 |
| 3 | 2,3:4,5-Di-O-isopropylidene-L-arabinose | Ethyl (E)-2,3:4,5-di-O-isopropylidene-L-arabino-hex-2-enonate | 90 |
Table 2: Conjugate Addition of Aryl Nucleophiles to α,β-Unsaturated Esters
| Entry | α,β-Unsaturated Ester (from Table 1) | Aryl Nucleophile (Ar in Ar₂CuLi) | Product (C-aryl Glycoside) | Yield (%) | Diastereomeric Ratio (β:α) |
| 1 | Ethyl (E)-2,3,4,6-tetra-O-benzyl-D-gluco-hept-2-enonate | Phenyl | Ethyl 2-(phenyl)-2-deoxy-2,3,4,6-tetra-O-benzyl-β-D-glucopyranosylacetate | 75 | >95:5 |
| 2 | Ethyl (E)-2,3,4,6-tetra-O-benzyl-D-gluco-hept-2-enonate | 4-Methoxyphenyl | Ethyl 2-(4-methoxyphenyl)-2-deoxy-2,3,4,6-tetra-O-benzyl-β-D-glucopyranosylacetate | 72 | >95:5 |
| 3 | Ethyl (E)-2,3,5-tri-O-benzyl-D-ribo-hex-2-enonate | Phenyl | Ethyl 2-(phenyl)-2-deoxy-2,3,5-tri-O-benzyl-β-D-ribofuranosylacetate | 78 | >90:10 |
Mechanistic Pathway
The Horner-Wadsworth-Emmons reaction proceeds through the formation of a phosphonate ylide, which then undergoes nucleophilic attack on the carbonyl of the sugar derivative. The resulting betaine intermediate collapses to form an oxaphosphetane, which fragments to yield the alkene product and a water-soluble phosphate byproduct. The conjugate addition involves the formation of a higher-order organocuprate, which delivers the aryl group to the β-carbon of the α,β-unsaturated ester.
Caption: Key intermediates in the synthetic pathway.
Troubleshooting and Optimization
-
Low Yield in HWE Reaction: Ensure all reagents and solvents are anhydrous. The activity of the sodium hydride is crucial. If yields are consistently low, consider using a stronger base such as lithium diisopropylamide (LDA).
-
Poor Stereoselectivity in Conjugate Addition: The temperature of the reaction is critical for achieving high diastereoselectivity. Maintain the temperature at -78 °C throughout the addition of the unsaturated ester. The purity of the copper(I) cyanide can also influence the outcome.
-
Side Reactions: In the conjugate addition step, 1,2-addition to the ester carbonyl can be a competing side reaction. Using a higher-order cuprate (from 2 equivalents of aryllithium to 1 equivalent of CuCN) generally favors 1,4-addition.
Conclusion
The synthesis of C-aryl glycosides via phosphonate intermediates, specifically through a Horner-Wadsworth-Emmons olefination followed by a conjugate addition, represents a highly effective and versatile strategy. The protocols provided herein offer a solid foundation for researchers to access these valuable compounds for applications in drug discovery and chemical biology. The modularity of this approach allows for the synthesis of a wide array of C-aryl glycosides by varying both the carbohydrate starting material and the aryl nucleophile.
Caption: Decision workflow for C-aryl glycoside synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Base Selection for the Horner-Wadsworth-Emmons Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] This reaction facilitates the stereoselective formation of alkenes from stabilized phosphonate carbanions and carbonyl compounds.[3][4] A key advantage of the HWE reaction is the production of a water-soluble phosphate byproduct, which simplifies product purification.[1][2] The choice of base is a critical parameter that significantly influences the reaction's success, yield, and stereochemical outcome (E/Z selectivity).[5] This document provides detailed application notes and experimental protocols for three commonly used bases: Sodium Hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and Potassium bis(trimethylsilyl)amide (KHMDS).
Application Notes
The selection of an appropriate base for the HWE reaction depends on several factors, including the acidity of the phosphonate, the reactivity and sensitivity of the carbonyl compound, and the desired stereoselectivity.[5]
-
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH is widely employed for the deprotonation of a variety of phosphonates.[2][5] It is particularly effective for less acidic phosphonates and reactions that require more forcing conditions.[5] Due to its high reactivity with protic solvents, NaH reactions are conducted in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[5] The use of NaH generally favors the formation of the thermodynamically more stable (E)-alkene.[5]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a milder, non-nucleophilic organic amine base, making it a suitable choice for substrates that are sensitive to stronger bases.[4][5] It can be used alone or in combination with additives like lithium chloride (LiCl) to enhance reactivity.[2][5] Solvent-free conditions using DBU have also been developed, offering a more environmentally friendly approach.[6][7]
-
Potassium bis(trimethylsilyl)amide (KHMDS): KHMDS is a strong, non-nucleophilic base often used in conditions that favor the formation of the kinetic (Z)-alkene, particularly in the Still-Gennari modification of the HWE reaction.[4][8] This modification typically employs phosphonates with electron-withdrawing groups and is conducted at low temperatures.[4] The use of KHMDS with 18-crown-6 is common to sequester the potassium cation and enhance the reactivity of the phosphonate carbanion.[4][9]
Data Presentation
The following tables summarize representative data for the HWE reaction using NaH, DBU, and KHMDS, highlighting yields and stereoselectivity.
Table 1: Comparison of Bases in the Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Aldehyde/Ketone | Base | Solvent | Temperature (°C) | E/Z Ratio | Yield (%) | Reference(s) |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 0 to rt | >95:5 | High | [2][5] |
| Triethyl phosphonoacetate | Heptanal | NaH | THF | 0 to rt | >95:5 | High | [5] |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 | High | [10] |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | High | [10] |
| Methyl bis(trifluoroethyl)phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | <5:95 | High | [4][8] |
| Ethyl (diphenylphosphono)acetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 9:91 | High | [11] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: General experimental workflow for a Horner-Wadsworth-Emmons reaction.
Caption: Logic diagram for HWE base selection based on desired stereochemistry and substrate sensitivity.
Experimental Protocols
The following are generalized protocols. Specific conditions may require optimization for different substrates.
Protocol 1: HWE Reaction using Sodium Hydride (NaH)
Objective: To synthesize an (E)-alkene from an aldehyde and triethylphosphonoacetate.[5]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.[5]
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then decant the hexanes.[5]
-
Add anhydrous THF to the flask to create a slurry.[5]
-
Cool the slurry to 0 °C in an ice bath.[5]
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.[5]
-
Allow the mixture to warm to room temperature and stir for 1 hour.[5]
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.[5]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.[5]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[5]
-
Extract the aqueous layer with ethyl acetate (3x).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.
Protocol 2: HWE Reaction using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Objective: To synthesize an (E)-alkene using a mild base system suitable for sensitive substrates.[3]
Materials:
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous acetonitrile or THF
-
Phosphonate ester
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Aldehyde
-
Water
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add anhydrous LiCl (1.2 eq.) to a flask and dry under high vacuum with gentle heating, then allow to cool under an inert atmosphere.[3]
-
Add anhydrous acetonitrile (or THF) followed by the phosphonate ester (1.1 eq.).[3]
-
Add DBU (1.2 eq.) to the stirred suspension at room temperature.[3]
-
Stir the mixture for 30 minutes.[3]
-
Add a solution of the base-sensitive aldehyde (1.0 eq.) in the same solvent.[3]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.[3]
Protocol 3: Still-Gennari Modification using Potassium bis(trimethylsilyl)amide (KHMDS)
Objective: To synthesize a (Z)-alkene with high stereoselectivity.[4][9]
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (or other electron-deficient phosphonate)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) solution in THF
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a cold (-78 °C), stirred solution of the phosphonate (1.0 equiv) in THF, add 18-crown-6 (2.0 equiv) and KHMDS (1.02 equiv).[9]
-
Vigorously stir the resulting slurry at -78 °C for 1 hour and 15 minutes.[9]
-
Warm the reaction mixture to -46 °C and add the aldehyde (1.0 equiv) as a solution in THF.[9]
-
Maintain the reaction at -46 °C for a further 3 hours.[9]
-
Allow the cold bath to gradually warm to 5 °C over an additional 2 hours.[9]
-
Quench the reaction with saturated aqueous NH₄Cl.[9]
-
Extract the mixture with diethyl ether, dry over Na₂SO₄, and concentrate in vacuo.[9]
-
Purify the crude product by flash column chromatography.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Z-Alkene Synthesis via the Still-Gennari Modification
For Researchers, Scientists, and Drug Development Professionals
The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for the stereoselective synthesis of Z-alkenes.[1][2] This protocol offers a significant advantage over the traditional HWE reaction, which typically favors the formation of the thermodynamically more stable E-alkene.[3][4] The ability to selectively synthesize Z-alkenes is crucial in medicinal chemistry and natural product synthesis, as the geometry of a double bond can profoundly impact a molecule's biological activity and physical properties.[3][5]
This document provides a detailed overview of the Still-Gennari modification, including its mechanism, experimental protocols, and a summary of its application with various substrates.
Core Principles and Mechanism
The key to the Z-selectivity of the Still-Gennari olefination lies in the use of phosphonates with electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) phosphonoacetates, in conjunction with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether such as 18-crown-6 at low temperatures.[5][6][7]
The electron-withdrawing trifluoroethyl groups on the phosphonate reagent increase the acidity of the α-proton and enhance the rate of the elimination of the oxaphosphetane intermediate.[4][6] The reaction proceeds under kinetic control, where the initial addition of the phosphonate carbanion to the aldehyde is the rate-determining step.[8] The use of a strong, non-coordinating base and a crown ether minimizes cation coordination, leading to a "naked" and highly reactive phosphonate anion.[8] This setup favors the formation of the syn-oxaphosphetane intermediate, which rapidly and irreversibly collapses to yield the Z-alkene.[8]
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Reaction mechanism of the Still-Gennari olefination.
Experimental Data: A Comparative Analysis
The Still-Gennari modification consistently provides high Z-selectivity for a variety of aldehydes. The following tables summarize representative data for the olefination of aromatic and aliphatic aldehydes, comparing the Still-Gennari modification with the standard Horner-Wadsworth-Emmons reaction where applicable.
| Aldehyde | Method | Phosphonate Reagent | Base | Yield (%) | Z:E Ratio |
| Benzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | 95 | >98:2 |
| p-Tolualdehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | K-tert-butoxide, 18-crown-6 | 78 | 15.5:1 |
| Octanal | Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | 85 | 95:5 |
| Benzaldehyde | Standard HWE | Diethyl phosphonoacetate | NaH | 92 | 5:95 |
| Octanal | Standard HWE | Diethyl phosphonoacetate | NaH | 88 | 12:88 |
Data compiled from multiple sources, including[3][5].
Recent research has also explored modified Still-Gennari-type reagents, such as alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, which have demonstrated excellent Z-selectivity (up to 98:2) and high yields in reactions with various aldehydes.[5][9][10]
Detailed Experimental Protocol: General Procedure for Still-Gennari Olefination
This protocol provides a general method for the Z-selective olefination of an aldehyde using the Still-Gennari modification.
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate or a similar Still-Gennari reagent (1.1 - 2.0 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene) or Potassium tert-butoxide (2.1 mmol)
-
18-crown-6 (1.2 - 3.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add the KHMDS solution dropwise to the stirred solution.
-
Phosphonate Addition: Add the bis(2,2,2-trifluoroethyl) phosphonoacetate dropwise to the reaction mixture. Stir for 10-30 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC). Some protocols may involve stirring at -78 °C for a period followed by warming to room temperature overnight.[11]
-
Quenching: Upon completion, quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.
-
Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Z-alkene.[3]
-
Characterization: Characterize the product using appropriate analytical techniques (e.g., NMR, MS) to confirm its structure and determine the Z:E ratio.[11]
The following diagram outlines the general experimental workflow.
Caption: General experimental workflow for the Still-Gennari olefination.
Applications in Synthesis
The Still-Gennari olefination is a cornerstone in the synthesis of complex molecules, including numerous natural products and pharmaceutically active compounds.[2][12] Its reliability and high Z-selectivity make it an invaluable tool for introducing stereodefined double bonds, which is often a critical challenge in total synthesis.[1][5]
Conclusion
The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a highly reliable and stereoselective method for the synthesis of Z-alkenes.[3] By understanding the underlying mechanism and adhering to the detailed protocol, researchers can effectively leverage this reaction to construct complex molecular architectures with high fidelity. For the synthesis of E-alkenes, the standard HWE reaction remains the preferred method, making these two reactions complementary tools in the synthetic chemist's arsenal.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. scite.ai [scite.ai]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. [PDF] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents | Semantic Scholar [semanticscholar.org]
- 10. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [tcichemicals.com]
- 12. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Masamune-Roush Olefination of Base-Sensitive Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, typically with high (E)-selectivity.[1] However, the classical HWE conditions, often employing strong bases such as sodium hydride (NaH), are incompatible with substrates bearing base-sensitive functionalities.[2] Aldehydes with labile α-stereocenters, epimerizable centers, or other base-labile protecting groups can undergo degradation, epimerization, or other unwanted side reactions under these conditions.[3]
To address this limitation, Masamune and Roush developed a milder set of reaction conditions that utilize a combination of lithium chloride (LiCl) and a non-nucleophilic amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA).[2][3] These conditions allow for the efficient olefination of base-sensitive aldehydes while preserving their structural integrity.[4] The role of LiCl is believed to be the formation of a chelate with the phosphonate, increasing its acidity and facilitating deprotonation by the milder amine base.[1] This protocol has become an invaluable method in the synthesis of complex molecules and natural products where the preservation of stereochemistry is paramount.
Data Presentation: Comparison of HWE Conditions
The following table summarizes representative quantitative data comparing the Masamune-Roush conditions with standard HWE conditions for the olefination of base-sensitive aldehydes. The data highlights the advantages of the Masamune-Roush protocol in terms of yield and preservation of stereochemical integrity.
| Aldehyde Substrate | Phosphonate Reagent | HWE Conditions | Yield (%) | E:Z Ratio | Comments | Reference |
| Aldehyde with α-stereocenter (prone to epimerization) | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | Low | - | Significant epimerization and side product formation observed. | [3] |
| Aldehyde with α-stereocenter (prone to epimerization) | Triethyl phosphonoacetate | LiCl, DIPEA, CH₃CN, 23 °C | 90 | >95:5 | Clean reaction with no observable epimerization. | [3] |
| α-alkoxy aldehyde | Triethyl phosphonoacetate | NaH, THF | Variable | - | Risk of β-elimination or other side reactions. | [4] |
| α-alkoxy aldehyde | Triethyl phosphonoacetate | LiCl, DBU, THF | High | >95:5 | Mild conditions prevent decomposition of the starting material. | [4] |
| Intramolecular HWE of a keto phosphonate | - | KHMDS, 18-crown-6 | Moderate | - | Potential for competing intermolecular reactions. | [4] |
| Intramolecular HWE of a keto phosphonate | - | LiCl, DBU, CH₃CN | Good | - | Efficient cyclization for the formation of macrocycles. | [4] |
| Aldehyde 118 (from Nakadomarin A synthesis) | Phosphonate 30 | LiCl, Et₃N, CH₃CN | 90 | - | Successful coupling of complex fragments. | [5] |
| Aldehyde 10a (from Clonostachydiol synthesis) | Methyl 2-(diethoxyphosphoryl)acetate | LiCl, DBU, CH₃CN | 56 (3 steps) | - | One-pot aminoxylation-HWE-deamination sequence. | [6] |
Experimental Protocols
Protocol 1: General Masamune-Roush Olefination of a Base-Sensitive Aldehyde
This protocol describes a general procedure for the (E)-selective olefination of an aldehyde prone to epimerization or degradation under standard HWE conditions.
Materials:
-
Base-sensitive aldehyde (1.0 equiv)
-
Stabilized phosphonate reagent (e.g., Triethyl phosphonoacetate) (1.1 - 1.5 equiv)
-
Anhydrous Lithium Chloride (LiCl) (1.2 - 1.6 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)
-
Anhydrous Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
-
Flame-dried glassware
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 - 1.6 equiv).
-
Addition of Reagents: Add anhydrous acetonitrile (or THF) to the flask, followed by the phosphonate reagent (1.1 - 1.5 equiv) and the base-sensitive aldehyde (1.0 equiv).
-
Initiation of the Reaction: Stir the resulting suspension at room temperature. Add the amine base (DBU or DIPEA, 1.2 - 1.5 equiv) dropwise to the stirred mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The reaction time can vary from a few hours to overnight.
-
Workup: Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Masamune-Roush modification of the Horner-Wadsworth-Emmons reaction.
Caption: Mechanism of the Masamune-Roush Olefination.
Experimental Workflow
The diagram below outlines the general experimental workflow for the Masamune-Roush olefination of a base-sensitive substrate.
Caption: Experimental Workflow for Masamune-Roush Olefination.
References
- 1. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
One-Pot Synthesis of Alkenes with Phosphonate Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of alkenes using phosphonate reagents, primarily focusing on the versatile Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a cornerstone of organic synthesis, offering a reliable method for the formation of carbon-carbon double bonds with notable advantages over the traditional Wittig reaction, including the use of more nucleophilic carbanions and the simple removal of water-soluble phosphate byproducts.[1][2] This guide covers the standard E-selective reaction, as well as the Z-selective Still-Gennari modification and the mild Masamune-Roush conditions suitable for base-sensitive substrates.
Reaction Principle and Signaling Pathway
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene.[1][3] The general mechanism proceeds through several key steps:
-
Deprotonation: A base abstracts a proton from the carbon alpha to the phosphonate group, forming a nucleophilic phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkylphosphate salt, which simplifies purification.[1]
The stereochemical outcome of the reaction can be influenced by the structure of the reactants and the reaction conditions, leading to either the thermodynamically favored (E)-alkene or the kinetically favored (Z)-alkene.[3]
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Experimental Workflows
A typical one-pot HWE reaction follows a straightforward workflow, which can be adapted based on the specific reagents and desired stereochemical outcome.
Caption: General experimental workflow for the HWE reaction.
Quantitative Data
The following tables summarize the yields and stereoselectivities for the one-pot synthesis of alkenes using various phosphonate reagents and aldehydes under different reaction conditions.
Table 1: (E)-Selective Horner-Wadsworth-Emmons Reaction
| Entry | Phosphonate Reagent | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | rt | 1.5 | 95 | >95:5 |
| 2 | Triethyl phosphonoacetate | 4-Nitrobenzaldehyde | NaH | DME | rt | 2 | 92 | >98:2 |
| 3 | Triethyl phosphonoacetate | Cinnamaldehyde | NaH | THF | rt | 3 | 88 | >95:5 |
| 4 | Triethyl phosphonoacetate | Hexanal | NaH | THF | rt | 2 | 85 | >95:5 |
| 5 | Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | NaH | DME | rt | 4 | 82 | >95:5 |
Table 2: (Z)-Selective Still-Gennari Olefination [4]
| Entry | Phosphonate Reagent | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
| 1 | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | THF | -78 | 1 | 98 | 97:3 |
| 2 | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | p-Tolualdehyde | NaH | THF | -78 | 1 | 96 | 97:3 |
| 3 | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | p-Chlorobenzaldehyde | NaH | THF | -78 | 1 | 99 | 96:4 |
| 4 | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Cinnamaldehyde | NaH | THF | -78 | 1 | 78 | 89:11 |
| 5 | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | THF | -78 | 1 | 90 | 88:12 |
Table 3: Masamune-Roush Olefination
| Entry | Phosphonate Reagent | Aldehyde | Base System | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Triethyl phosphonoacetate | 3-Phenylpropanal | LiCl/DBU | MeCN | rt | 1.5 | 83 | 97:3 |
| 2 | Triethyl phosphonoacetate | 3-Phenylpropanal | LiCl/NEt₃ | THF | rt | 1.5 | 9 | 93:7 |
| 3 | Triethyl phosphonoacetate | Benzaldehyde | LiCl/DBU | THF | rt | 1.5 | 78 | 87:13 |
| 4 | Triethyl phosphonoacetate | Benzaldehyde | MgBr₂/NEt₃ | THF | rt | 2 | 85 | >95:5 |
| 5 | Triethyl phosphonoacetate | Citronellal | LiCl/DBU | MeCN | rt | 12 | 75 | >95:5 |
Experimental Protocols
General (E)-Selective Horner-Wadsworth-Emmons Protocol
This protocol describes a general procedure for the synthesis of (E)-alkenes from aldehydes using triethyl phosphonoacetate.
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully remove the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equiv) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
(Z)-Selective Still-Gennari Olefination Protocol
This protocol is a modification of the HWE reaction that selectively produces (Z)-alkenes using a phosphonate reagent with electron-withdrawing groups.[5]
Materials:
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Aldehyde (e.g., p-tolualdehyde)
-
Potassium tert-butoxide
-
18-Crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [5]
-
To a solution of p-tolualdehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol, 2.0 eq.), and 18-crown-6 (3.0 mmol, 3.0 eq.) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (2.1 mmol, 2.1 eq.) in dry THF (5 mL) dropwise.[5]
-
Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.[5]
-
Quench the reaction with water (15 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).[5]
-
Combine the organic layers and wash with 2 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).[5]
-
Dry the organic layer over sodium sulfate and filter.[5]
-
Remove the solvent under reduced pressure.[5]
-
Purify the residue by column chromatography (on silica gel, toluene:diethyl ether = 40:1) to give the (Z)-alkene.[5]
Masamune-Roush Olefination Protocol for Base-Sensitive Substrates
This protocol utilizes mild conditions for the olefination of base-sensitive aldehydes.[3]
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Aldehyde
-
Anhydrous lithium chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (NEt₃)
-
Anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phosphonate reagent (1.1 equiv) and anhydrous LiCl (1.1 equiv) in anhydrous MeCN or THF, add the aldehyde (1.0 equiv).
-
Add DBU or NEt₃ (1.2 equiv) to the mixture at room temperature.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The one-pot synthesis of alkenes using phosphonate reagents, particularly through the Horner-Wadsworth-Emmons reaction and its variants, offers a highly efficient and stereoselective methodology for a wide range of substrates. The choice of phosphonate reagent and reaction conditions allows for precise control over the alkene geometry, making it an invaluable tool in modern organic synthesis and drug development. The protocols and data presented herein provide a comprehensive guide for researchers to successfully implement these powerful transformations in their work.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Horner-Wadsworth-Emmons reaction?
Low yields in the HWE reaction can stem from several factors:
-
Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the phosphonate ester, leading to a lower concentration of the reactive carbanion.
-
Suboptimal Reaction Temperature: The temperature can significantly affect the reaction rate and the stability of the intermediates. Temperatures that are too low may result in a sluggish reaction, while temperatures that are too high can cause decomposition of reactants or products.
-
Steric Hindrance: Bulky substituents on either the phosphonate reagent or the carbonyl compound can sterically hinder the reaction, slowing it down or preventing it from going to completion.
-
Side Reactions: Base-sensitive functional groups on the substrates can lead to undesired side reactions, consuming starting materials and reducing the yield of the desired product.
-
Improper Workup and Purification: Inefficient extraction of the product or difficulty in removing the phosphate byproduct can lead to product loss.
Q2: How does the choice of base affect the yield and stereoselectivity of the HWE reaction?
The choice of base is critical and influences both the yield and the E/Z stereoselectivity of the resulting alkene.
-
Strong Bases (e.g., NaH, n-BuLi, LiHMDS): These are commonly used to ensure complete deprotonation of the phosphonate. Sodium hydride (NaH) is a popular choice and generally favors the formation of the thermodynamically more stable (E)-alkene.[1]
-
Milder Bases (e.g., DBU, K₂CO₃, triethylamine with LiCl): These are employed when dealing with base-sensitive substrates to minimize side reactions.[2] The Masamune-Roush conditions, which utilize LiCl and an amine base like DBU, are a good option for such cases.[3][4]
-
Potassium Bases: Potassium salts, sometimes used with a crown ether, can in some cases favor the formation of the (Z)-alkene.
Q3: My reaction is giving a poor E/Z ratio. How can I improve the stereoselectivity?
Achieving high stereoselectivity is a key advantage of the HWE reaction, which typically favors the (E)-isomer.[2][5] If you are observing poor selectivity, consider the following:
-
Cation Choice: Lithium and sodium bases generally promote the formation of the (E)-alkene.
-
Temperature: Higher reaction temperatures often lead to increased (E)-selectivity by allowing the reaction to reach thermodynamic equilibrium.
-
Solvent: Aprotic solvents like THF are standard. The choice of solvent can influence the aggregation of intermediates and thus the stereochemical outcome.
-
Phosphonate Structure: For the synthesis of (Z)-alkenes, specific phosphonate reagents, such as those used in the Still-Gennari modification, are necessary.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Ineffective deprotonation of the phosphonate. | Switch to a stronger base (e.g., NaH, n-BuLi, LiHMDS). Ensure the base is fresh and properly handled. |
| Reaction temperature is too low, leading to a slow reaction rate. | Gradually increase the reaction temperature. Monitor the reaction by TLC to find the optimal temperature. | |
| Steric hindrance from bulky groups on the phosphonate or carbonyl compound. | Increase the reaction time or consider using a less sterically hindered reagent if possible. | |
| Presence of base-sensitive functional groups on the substrates. | Use milder reaction conditions, such as the Masamune-Roush conditions (LiCl and DBU).[3][4] Consider protecting sensitive functional groups. | |
| Poor E/Z Stereoselectivity | Reaction conditions favor the formation of the undesired isomer. | To favor the (E)-isomer, use lithium or sodium bases and consider increasing the reaction temperature. For the (Z)-isomer, employ the Still-Gennari modification.[4] |
| Insufficient equilibration of the oxaphosphetane intermediate. | Higher temperatures can promote equilibration towards the more stable (E)-alkene. | |
| Difficulty in Purification | The phosphate byproduct is not being effectively removed. | The dialkylphosphate byproduct is typically water-soluble and can be removed by an aqueous workup.[4][5][6] Ensure thorough extraction with an organic solvent. |
| Product decomposition during purification. | If using distillation, ensure a good vacuum to keep the temperature as low as possible. Column chromatography is a common alternative for purification.[7] |
Data Presentation
The following table summarizes the effect of different bases on the Horner-Wadsworth-Emmons reaction of triethyl phosphonoacetate with benzaldehyde.
| Entry | Phosphonate Reagent | Aldehyde/Ketone | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Triethyl phosphonoacetate | Benzaldehyde | NaH (1.1) | THF | 25 | 2 | 95 | >98:2 |
| 2 | Triethyl phosphonoacetate | Benzaldehyde | DBU (1.2) | Acetonitrile | 25 | 12 | 85 | 95:5 |
| 3 | Triethyl phosphonoacetate | Benzaldehyde | K₂CO₃ (2.0) | Ethanol | 78 | 6 | 80 | 90:10 |
This data is representative and actual results may vary depending on specific reaction conditions and substrates.
Experimental Protocols
General Protocol for HWE Reaction using Sodium Hydride
This protocol describes a standard procedure for the reaction between an aldehyde and triethyl phosphonoacetate using NaH as the base.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.1 equivalents) to a flame-dried round-bottom flask.
-
Wash the NaH with anhydrous THF to remove the mineral oil, then add fresh anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the stirred NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Troubleshooting Workflow for Low HWE Reaction Yield
Caption: A logical workflow for troubleshooting low yields in the HWE reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Phosphonate Olefination
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of products from Horner-Wadsworth-Emmons (HWE) reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of HWE reaction products.
Question 1: My crude product is contaminated with a water-soluble phosphorus byproduct. How do I remove it?
Answer: A key advantage of the Horner-Wadsworth-Emmons reaction is that the dialkylphosphate salt byproduct is typically water-soluble, which simplifies its removal.[1][2][3] An aqueous workup is the standard and most effective method for its removal.[2][3][4]
-
Standard Procedure:
-
Quench the reaction mixture, often by adding an aqueous solution like saturated ammonium chloride (NH₄Cl).[1][5][6]
-
Transfer the mixture to a separatory funnel and extract the desired product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1][5]
-
Wash the combined organic layers multiple times with water and then with brine.[5][7] The phosphate byproduct will partition into the aqueous layers.[1][4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5][6]
-
Question 2: I'm having trouble separating my product from the unreacted phosphonate starting material using column chromatography. What can I do?
Answer: Co-elution of the product and the starting phosphonate reagent can occur if they have similar polarities. Here are several strategies to address this:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A gradient elution might be necessary to achieve better separation.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel and that it is properly packed.
-
-
Chemical Treatment:
-
Acidic Wash: If your product is stable to acid, a dilute acid wash during the aqueous workup can sometimes help by protonating the phosphonate, altering its solubility and chromatographic behavior.
-
Base Treatment: For base-sensitive substrates, the Masamune-Roush conditions, which use lithium chloride and an amine base, can be employed.[6][8]
-
-
Alternative Purification Methods:
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.
-
Distillation: For volatile products, vacuum distillation can separate the product from non-volatile phosphonate impurities.[9]
-
Question 3: An emulsion formed during the aqueous extraction, and the layers won't separate. How can I resolve this?
Answer: Emulsions are common when performing extractions on crude reaction mixtures. Several techniques can be used to break them:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[5]
-
Add More Solvent: Add more of either the organic or aqueous solvent to change the phase ratios.[7]
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is often a very effective method for separating the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a period can allow the layers to separate on their own.
Question 4: My final product is still impure after column chromatography. What are my options?
Answer: If impurities persist after an initial chromatographic purification, consider the following steps:
-
Re-chromatography: Perform a second column chromatography, perhaps with a shallower solvent gradient or a different solvent system to target the specific impurity.
-
Crystallization/Recrystallization: This is an excellent method for achieving high purity for solid compounds.[10] Experiment with different solvents to find one in which your product has high solubility when hot and low solubility when cold.
-
Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide high-resolution separation.[11]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of HWE reaction purification compared to the Wittig reaction?
A1: The primary advantage is the nature of the phosphorus byproduct. The HWE reaction generates a water-soluble dialkylphosphate salt, which is easily removed by a simple aqueous extraction.[2][3][8][12][13][14] In contrast, the Wittig reaction produces triphenylphosphine oxide (TPPO), which is often difficult to separate from the desired product due to its polarity and requires more complex purification methods like precipitation or careful chromatography.[1]
Q2: What is a standard workup protocol for a Horner-Wadsworth-Emmons reaction?
A2: A typical workup involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove water-soluble byproducts, and then drying and concentrating the organic phase.[5][6] See the detailed protocol provided in the "Experimental Protocols" section below.
Q3: Can HWE products be purified by methods other than column chromatography?
A3: Yes. While flash column chromatography is very common, other methods can be effective depending on the product's properties:[5][6]
-
Crystallization: Highly effective for solid products.
-
Distillation: Suitable for liquid products that are thermally stable and have a boiling point sufficiently different from any impurities.[9]
-
Preparative HPLC: Used for achieving very high purity or for separating complex mixtures.[11]
Q4: How can I improve the E/Z selectivity of my HWE reaction to simplify purification?
A4: While purification focuses on removing byproducts, improving reaction selectivity simplifies the process by reducing the number of isomers that need to be separated. The standard HWE reaction strongly favors the formation of (E)-alkenes.[2][4][6] For (Z)-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent conditions (e.g., KHMDS with 18-crown-6 in THF), is employed to favor the Z-isomer.[6][12]
Data Presentation
Table 1: Comparison of Common Purification Techniques for HWE Products
| Purification Method | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Aqueous Extraction | Partitioning between immiscible aqueous and organic phases based on solubility. | Removal of water-soluble byproducts like phosphate salts and excess base. | Fast, simple, and highly effective for removing ionic/polar impurities.[2][3] | Not effective for removing non-polar impurities; emulsions can form. |
| Flash Column Chromatography | Adsorption onto a solid stationary phase (e.g., silica) and elution with a liquid mobile phase. | General purpose purification of most HWE products. | Widely applicable, can separate compounds with small polarity differences.[5][6] | Can be time-consuming, requires significant solvent, co-elution is possible. |
| Crystallization | Difference in solubility of the product and impurities in a given solvent at different temperatures. | Solid, crystalline products. | Can yield very high purity products; scalable.[10] | Product must be a solid; finding a suitable solvent can be challenging; yield loss is possible. |
| Distillation | Separation based on differences in boiling points. | Thermally stable, volatile liquid products. | Effective for removing non-volatile impurities; can be performed on a large scale.[9] | Product must be thermally stable; not suitable for high-boiling point compounds or solids. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for HWE Reaction
-
Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution to quench the reaction. Allow the mixture to warm to room temperature.[1][5][6]
-
Extraction: Transfer the entire mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and shake vigorously. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with water (2-3 times) and then with saturated aqueous NaCl (brine).[5][7] This ensures the removal of any remaining water-soluble byproducts.[4]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes.[5]
-
Concentration: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product obtained from the workup in a minimal amount of the chromatography eluent or a more polar solvent (like dichloromethane). If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent (typically a non-polar solvent like hexane or a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure to force the solvent through the silica gel. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions being collected using thin-layer chromatography (TLC) to identify which fractions contain the desired product.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Standard workflow for the workup and purification of HWE products.
Caption: Decision tree for troubleshooting common HWE purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. reddit.com [reddit.com]
- 10. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scribd.com [scribd.com]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of water-soluble phosphate byproducts in Horner-Wadsworth-Emmons (HWE) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the HWE reaction concerning byproduct removal?
A1: The primary advantage of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction is that it generates a dialkylphosphate salt byproduct.[1][2][3][4] This byproduct is highly soluble in water, which generally allows for a straightforward and simple removal process through an aqueous workup.[1][2][3][4][5] This is in contrast to the often difficult removal of the triphenylphosphine oxide byproduct from Wittig reactions.[1]
Q2: What is the fundamental principle behind removing the phosphate byproduct?
A2: The removal of the dialkylphosphate byproduct is based on its high polarity and water solubility.[1] The process involves partitioning the reaction mixture between an aqueous phase and an immiscible organic solvent. The polar phosphate salt preferentially dissolves into the aqueous layer, while the desired, typically less polar, alkene product remains in the organic layer.[1]
Q3: What is the standard quenching agent used in an HWE reaction workup?
A3: A saturated aqueous solution of ammonium chloride (NH₄Cl) is commonly used to quench HWE reactions.[1] This step neutralizes any remaining base and protonates the phosphate salt, further enhancing its solubility in water.[1]
Q4: Can other bases be used in the HWE reaction besides sodium hydride?
A4: Yes, while sodium hydride is a common base, milder bases can be used, which is particularly useful for base-sensitive substrates.[3][6] The Masamune-Roush conditions, for example, utilize lithium chloride (LiCl) with DBU or triethylamine.[3][4][7]
Q5: How does the use of LiCl in the reaction affect the workup?
A5: When LiCl is used, such as in the Masamune-Roush conditions, the aqueous workup is still effective.[1][8] The water washes are crucial for removing the highly water-soluble LiCl in addition to the phosphate byproduct.[1]
Troubleshooting Guides
Problem 1: Difficulty in separating the organic and aqueous layers (emulsion formation).
-
Possible Cause: Insufficient ionic strength in the aqueous layer.
-
Solution: After the initial water washes, perform a final wash with a saturated aqueous solution of sodium chloride (brine).[1] Brine washes increase the polarity of the aqueous phase, which helps to break emulsions and further remove water from the organic layer.[1]
Problem 2: The desired alkene product has low purity after the initial extraction.
-
Possible Cause 1: Incomplete removal of the phosphate byproduct.
-
Solution 1: Increase the number of aqueous washes. Washing the organic layer with deionized water two to three times can help remove residual phosphate salts.[1]
-
Possible Cause 2: Presence of other non-polar impurities.
-
Solution 2: If aqueous workup is insufficient, silica gel chromatography can be employed for further purification. Be aware that this may lead to some product loss on the column.[1]
Problem 3: Low yield of the desired alkene product.
-
Possible Cause: Loss of product during the aqueous workup, potentially due to slight water solubility of the product.
-
Solution: Minimize the number of washes while ensuring adequate purity. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can help to recover any dissolved product.
Data Presentation
Table 1: Comparison of Work-up Procedures for HWE Reactions
| Work-up Method | Typical Product Yield (%) | Typical Product Purity (%) (by ¹H NMR) | Phosphate Byproduct Removal Efficiency (%) | Notes |
| Standard Aqueous Work-up | 85 | >95 | >99 | Highly effective for most HWE reactions.[1] |
| Aqueous Work-up with Brine Wash | 84 | >96 | >99 | Brine wash aids in breaking emulsions and removing water from the organic phase.[1] |
| Silica Gel Chromatography | 75 | >99 | >99 | Useful for removing other non-polar impurities or when aqueous workup is insufficient; may result in some product loss.[1] |
Note: The data presented are hypothetical and for illustrative purposes to guide researchers in evaluating their purification strategy.[1]
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Phosphate Byproduct Removal
-
Reaction Quenching: a. Once the HWE reaction is complete (monitored by TLC or another suitable method), cool the reaction mixture to room temperature. b. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[1] Exercise caution, as this can be an exothermic process and may evolve gas, especially if a reactive base like sodium hydride was used.[1]
-
Liquid-Liquid Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add a suitable organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or dichloromethane).[1] c. Add deionized water to the separatory funnel. d. Stopper the funnel and shake vigorously, periodically venting to release any pressure. e. Allow the layers to separate. The aqueous layer will contain the dissolved phosphate byproducts.[1] f. Carefully drain and collect the aqueous layer.
-
Washing the Organic Layer: a. To remove any remaining water-soluble impurities, wash the organic layer with deionized water two to three more times.[1] For each wash, use a volume of water approximately equal to the volume of the organic layer, shake, and separate the layers. b. Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[1] This will help to remove residual water from the organic layer and break any emulsions that may have formed.[1]
-
Drying and Concentration: a. Drain the organic layer into a clean flask. b. Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). c. Filter off the drying agent. d. Concentrate the organic solution under reduced pressure to yield the crude alkene product, which can then be further purified if necessary.
Protocol 2: Work-up for Masamune-Roush Conditions (with LiCl)
-
Reaction Quenching and Extraction: a. Upon completion of the reaction, quench with a saturated aqueous solution of NH₄Cl.[1] b. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Washing: a. Wash the organic layer sequentially with water and then with brine. The water washes are essential for removing the highly water-soluble LiCl in addition to the phosphate byproduct.[1]
-
Drying and Concentration: a. Dry the organic phase over anhydrous Na₂SO₄, filter the solution, and concentrate it under reduced pressure to obtain the product.[1]
Visualizations
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Workflow for HWE reaction and subsequent aqueous work-up.[1]
Caption: Troubleshooting decision tree for HWE byproduct removal.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
Technical Support Center: Optimizing Base Conditions for Diethyl 4-methoxybenzylphosphonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing base conditions in reactions involving Diethyl 4-methoxybenzylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound where base optimization is critical?
A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction is a widely used method in organic synthesis for the creation of carbon-carbon double bonds, typically yielding alkenes with high (E)-stereoselectivity.[1][3] The choice of base is critical in the first step of the HWE reaction, which is the deprotonation of the phosphonate to form a stabilized carbanion.[1][2] The efficiency of this deprotonation directly impacts the overall yield and purity of the resulting alkene.
Q2: What are the most common bases used for the deprotonation of this compound in the HWE reaction?
A2: A range of bases can be used, and the selection depends on the specific requirements of the reaction, such as the reactivity of the carbonyl compound and the presence of base-sensitive functional groups. Common choices include:
-
Strong Bases: Sodium hydride (NaH), n-Butyllithium (n-BuLi), and Lithium diisopropylamide (LDA) are frequently used for efficient deprotonation.[4][5] NaH in an anhydrous aprotic solvent like THF is a common starting point.[4]
-
Milder Bases: For substrates that are sensitive to strong bases, milder conditions can be employed. These include combinations like lithium chloride (LiCl) with an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), known as Masamune-Roush conditions.[4][6] Potassium carbonate (K2CO3) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been used, although they may result in lower yields depending on the substrate.[7]
Q3: How does the choice of base affect the stereoselectivity of the Horner-Wadsworth-Emmons reaction?
A3: The HWE reaction generally favors the formation of the (E)-alkene.[1][2] The stereoselectivity can be influenced by the cation of the base used. Lithium and sodium bases typically show a high preference for the (E)-isomer.[4] Conversely, to favor the (Z)-isomer, specific conditions such as the Still-Gennari modification can be employed, which often involves using potassium salts (like KHMDS) with a crown ether in THF at low temperatures.[6]
Q4: What are some common side reactions related to the choice of base?
A4: Improper base selection can lead to several side reactions:
-
Decomposition of Reactants: If the aldehyde or ketone substrate contains base-sensitive functional groups, a strong base can cause decomposition or undesired side reactions.[4]
-
Epimerization: A strong base can cause epimerization of stereocenters alpha to a carbonyl group in the substrate.
-
Self-condensation: Aldehyd substrates can undergo self-condensation (aldol reaction) in the presence of a strong base.
-
Byproduct Formation: Using certain bases can lead to the formation of byproducts that complicate purification.[8]
Q5: Can I use aqueous or protic solvents with the bases for this reaction?
A5: Generally, the deprotonation of the phosphonate is carried out in anhydrous aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile (MeCN).[3][4] Protic solvents are typically avoided as they can quench the phosphonate carbanion, thus inhibiting the reaction.[4] However, in some specific cases, such as intramolecular HWE reactions, conditions using a base like potassium carbonate in a THF/water mixture have been reported.[6]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing base conditions for reactions with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective Deprotonation: The base is not strong enough to deprotonate the phosphonate. The electron-donating methoxy group can slightly decrease the acidity of the benzylic protons. | 1. Switch to a stronger base: If using a mild base like K2CO3 or TEA, consider switching to NaH, n-BuLi, or LiHMDS.[4] 2. Ensure anhydrous conditions: Moisture will quench the base and the phosphonate carbanion. Use flame-dried glassware and anhydrous solvents.[8] |
| Reaction Temperature Too Low: The rate of deprotonation or subsequent reaction with the carbonyl is too slow. | 1. Gradually increase the temperature: Some HWE reactions show improved yields at room temperature or with gentle heating.[4] Monitor for byproduct formation at higher temperatures. | |
| Steric Hindrance: The aldehyde or ketone substrate is sterically hindered, impeding the approach of the phosphonate carbanion. | 1. Increase reaction time and/or concentration: Allow the reaction to proceed for a longer duration or increase the concentration of reactants.[4] 2. Use a less hindered base: A very bulky base might have difficulty accessing the phosphonate protons. | |
| Incomplete Reaction (Starting Material Remains) | Insufficient Base: The stoichiometric amount of base is not enough to fully deprotonate the phosphonate. | 1. Increase the equivalents of base: Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Check the purity/activity of the base: Ensure the base has not degraded due to improper storage. |
| Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | 1. Monitor the reaction: Use TLC or LC-MS to track the consumption of starting materials.[3] 2. Increase reaction time: Allow the reaction to stir for a longer period, potentially overnight.[3] | |
| Formation of Multiple Byproducts | Non-optimal Reaction Conditions: The chosen base is too harsh for the substrate, leading to decomposition or side reactions. | 1. Use milder conditions: If using a strong base, consider the Masamune-Roush conditions (LiCl and an amine base).[4][6] 2. Control the rate of addition: Add the base or the carbonyl compound slowly and at a low temperature to control the reaction exotherm.[8] |
| Poor (E)-Stereoselectivity | Reaction Conditions Favoring (Z)-Isomer: Certain conditions can favor the formation of the (Z)-alkene. | 1. Cation Effect: Ensure the use of lithium or sodium bases, which generally favor the (E)-alkene.[4] 2. Temperature: Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[4] |
Data Presentation
Table 1: Effect of Different Bases on the Horner-Wadsworth-Emmons Reaction
| Base | Strength | Typical Solvent | Temperature (°C) | Notes |
| NaH | Strong | THF, DMF | 0 to RT | A good starting point for many HWE reactions.[4] Requires careful handling (mineral oil dispersion). |
| n-BuLi | Very Strong | THF, Hexanes | -78 to 0 | Highly reactive; can be incompatible with certain functional groups. |
| KHMDS | Strong | THF | -78 | Often used with a crown ether to promote (Z)-selectivity.[6] |
| t-BuOK | Strong | THF, DMF | RT | A strong, non-nucleophilic base.[7] |
| DBU | Mild | MeCN, THF | RT | An organic, non-nucleophilic base suitable for some sensitive substrates.[3] |
| K2CO3 | Mild | MeCN, DMF | RT to Reflux | May require higher temperatures and longer reaction times; can be used in biphasic systems.[6] |
| LiCl / TEA | Mild | MeCN | RT | Masamune-Roush conditions, suitable for base-sensitive substrates.[6] |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction using Sodium Hydride
This protocol provides a general starting point for the olefination of an aldehyde with this compound using NaH as the base.
-
Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Washing the Base: Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Repeat this step twice.[3]
-
Solvent Addition: Add anhydrous THF to the flask.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[3]
-
Carbonyl Addition: Cool the resulting solution back to 0 °C and slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[3]
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x).[3]
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for selecting a suitable base.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Phosphonate-Based Olefinations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phosphonate-based olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My HWE reaction is not proceeding, or the yield is very low. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in an HWE reaction can stem from several factors, primarily related to the deprotonation of the phosphonate or the reactivity of the carbonyl compound.
Possible Causes & Solutions:
-
Ineffective Deprotonation:
-
Weak Base: The base may not be strong enough to deprotonate the phosphonate. The acidity of the phosphonate's α-proton is crucial. For simple alkyl phosphonates, strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) are often required.[1] For phosphonates with adjacent electron-withdrawing groups, which are more acidic, milder bases can be effective.[1]
-
Steric Hindrance: A bulky phosphonate or a sterically hindered base can impede deprotonation.[1] Consider using a less hindered base.
-
Solution: Switch to a stronger, non-nucleophilic base. Ensure the base is fresh and handled under anhydrous conditions to maintain its reactivity.[2]
-
-
Low Reaction Temperature: The reaction rate might be too slow at the temperature used.[2]
-
Poor Carbonyl Reactivity:
-
Steric Hindrance: The HWE reaction is more effective with aldehydes than with ketones.[1] Severely hindered ketones may react slowly or not at all.[4][5]
-
Solution: For hindered substrates, increasing the reaction time, temperature, or using a more nucleophilic phosphonate carbanion may be necessary.[1]
-
-
Decomposition of Reactants: Base-sensitive functional groups on the aldehyde or ketone can lead to side reactions.[2]
Issue 2: Poor Stereoselectivity (E/Z Ratio)
Q2: My HWE reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
A2: The stereochemical outcome of the HWE reaction is influenced by the reaction conditions and the structure of the phosphonate reagent. The standard HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[6][7][8]
Factors Influencing E/Z Selectivity:
| Parameter | Condition for High (E)-Selectivity | Condition for High (Z)-Selectivity |
| Phosphonate Reagent | Standard reagents (e.g., triethyl phosphonoacetate).[7] Bulky phosphonate groups.[6] | Phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) as in the Still-Gennari modification.[5][6][8] |
| Base/Cation | Lithium and sodium bases generally favor the (E)-alkene.[2][6] | Potassium salts with crown ethers (e.g., KHMDS and 18-crown-6).[2][6][8] |
| Temperature | Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[2][3][6] | Low temperatures (typically -78 °C) favor the kinetic (Z)-product under Still-Gennari conditions.[4][9] |
| Solvent | Aprotic polar solvents like THF are commonly used. | THF is the standard solvent for Still-Gennari olefinations.[8] |
Troubleshooting Poor (E)-Selectivity: To favor the (E)-isomer, ensure the reaction can reach thermodynamic equilibrium. This can be achieved by using lithium or sodium bases and running the reaction at temperatures from 0 °C to room temperature.[2][4][6]
Achieving High (Z)-Selectivity (Still-Gennari Modification): For the synthesis of (Z)-alkenes, the Still-Gennari modification is employed.[10][11] This involves using phosphonates with electron-withdrawing groups (like bis(2,2,2-trifluoroethyl)phosphonates) in combination with a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 in THF at low temperatures (-78 °C).[5][6][8] This setup ensures the reaction is under kinetic control, leading to the (Z)-product.[8][9]
Issue 3: Difficult Product Purification
Q3: I am having trouble removing the phosphate byproduct from my reaction mixture. What is the best way to purify my product?
A3: A key advantage of the HWE reaction over the Wittig reaction is the ease of byproduct removal.[12] The dialkylphosphate salt byproduct is typically water-soluble and can be easily removed by an aqueous extraction.[6][12][13][14]
Standard Purification Protocol:
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][4]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.[2]
-
Washing: Combine the organic layers and wash with water and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]
-
Chromatography: If necessary, purify the crude product further by column chromatography.[2]
If the phosphate byproduct is not readily separating into the aqueous layer, it may be due to the formation of emulsions or insufficient washing. Ensure thorough mixing during the extraction and washing steps.
Experimental Protocols
Protocol 1: General Procedure for a Standard (E)-Selective HWE Reaction
This protocol is a starting point for a typical HWE reaction designed to produce the (E)-alkene.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate reagent (1.2 equivalents) to a flame-dried flask.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the phosphonate.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at this temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the reaction mixture via a syringe pump or dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[2] Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for a (Z)-Selective Still-Gennari Olefination
This protocol is designed to achieve high (Z)-selectivity.
-
Preparation: Under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.2 equivalents) and 18-crown-6 (1.5 equivalents) in dry THF.[4]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equivalents) in toluene or THF. Stir the mixture for 30 minutes at -78 °C.[4]
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 equivalent) in dry THF dropwise.[4]
-
Reaction: Stir the reaction at -78 °C for 2-4 hours or until TLC indicates the consumption of the aldehyde.[4]
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.[4] Extract the product with an organic solvent (e.g., ethyl acetate). The phosphate byproduct will remain in the aqueous layer.[4]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.
Visual Guides
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting logic for common HWE reaction issues.
Caption: General experimental workflow for phosphonate olefinations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Still-Gennari Olefination [ch.ic.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Wittig-Horner Reaction [organic-chemistry.org]
Technical Support Center: Horner--Wadsworth-Emmons (HWE) Reactions
Welcome to the technical support center for Horner-Wadsworth-Emmons (HWE) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve E/Z selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is producing a nearly 1:1 mixture of E and Z isomers. What are the primary factors to investigate?
A1: A lack of stereoselectivity in the HWE reaction often points to reaction conditions that do not energetically favor one reaction pathway over the other. The key factors to examine are the structure of the phosphonate reagent, the choice of base and its counter-ion, the reaction temperature, and the solvent.[1] For standard HWE reactions using reagents like triethyl phosphonoacetate, the formation of the thermodynamically stable E-alkene is generally favored.[2][3] If you are observing poor selectivity, it indicates that the energy difference between the transition states leading to the E and Z isomers is minimal under your current conditions.
Q2: How can I improve the selectivity for the E-alkene?
A2: To enhance the formation of the thermodynamically more stable E-alkene, several strategies can be employed. The classic HWE reaction is predisposed to E-selectivity.[4][5][6] The key is to use conditions that allow the reaction intermediates to equilibrate to the most stable conformation, which leads to the E-product.[7]
Key Strategies for E-Selectivity:
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Phosphonate Reagent: Use standard, sterically unhindered phosphonates such as triethyl phosphonoacetate or dimethyl phosphonoacetate.[4] Bulky phosphonate groups can also enhance E-alkene selectivity.[7]
-
Base/Cation: The choice of cation can be critical. Lithium and sodium bases (e.g., NaH, LiCl/amine) often give better E-selectivity than potassium bases.[1][7] The Masamune-Roush conditions, which utilize LiCl and an amine base, are effective for base-sensitive substrates.[8]
-
Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) allow for equilibration of the intermediates, which typically favors the E-alkene.[7]
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde can also promote the formation of the E-alkene.[7]
Q3: I need to synthesize the Z-alkene. How can I reverse the selectivity of the HWE reaction?
A3: Synthesizing the Z-alkene requires overriding the thermodynamic preference for the E-isomer by using kinetically controlled conditions. The most reliable method for this is the Still-Gennari modification.[2][8]
Key Strategies for Z-Selectivity (Still-Gennari Olefination):
-
Phosphonate Reagent: Utilize phosphonates with electron-withdrawing groups on the esters, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[2][4][9] These groups are thought to accelerate the elimination step, preventing the intermediates from equilibrating.[8]
-
Base and Additives: Use a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS). The reaction is typically performed in the presence of a crown ether, such as 18-crown-6, to sequester the potassium cation.[2][4][9]
-
Temperature: The reaction must be run at low temperatures (typically -78 °C) to prevent intermediate equilibration and favor the kinetically formed Z-product.[10]
Troubleshooting Guide
Problem: Poor E-Selectivity in a Standard HWE Reaction
If your goal is the E-alkene but you are getting a mixture of isomers, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for poor E-selectivity.
Problem: Low Z-Selectivity in a Still-Gennari Modification
If you are attempting to synthesize the Z-alkene but are obtaining significant amounts of the E-isomer, follow these steps.
Caption: Troubleshooting workflow for poor Z-selectivity.
Data on E/Z Selectivity
The choice of reagents and conditions has a quantifiable impact on the E/Z ratio. The following tables summarize representative data.
Table 1: Effect of Base and Cation on E/Z Selectivity of Benzaldehyde with Triethyl Phosphonoacetate
| Base/Conditions | Solvent | Temp (°C) | E/Z Ratio |
| DBU, K₂CO₃ | neat | rt | >99:1 |
| LiOH·H₂O | neat | rt | 99:1 |
| NaH | THF | 25 | 95:5 |
| t-BuOK | THF | 25 | 85:15 |
Data compiled from references[3].
Table 2: Comparison of Standard HWE vs. Still-Gennari for Z-Selectivity
| Aldehyde | Method | Phosphonate Reagent | Base/Conditions | Temp (°C) | E/Z Ratio |
| Benzaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH | 25 | 95:5 |
| Benzaldehyde | Still-Gennari | Bis(trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | -78 | 5:95 |
| Heptanal | Standard HWE | Triethyl phosphonoacetate | DBU, K₂CO₃ | rt | 99:1 |
| Heptanal | Still-Gennari | Bis(trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | -78 | 10:90 |
Data compiled from references[2][3].
Key Experimental Protocols
Protocol 1: General Procedure for E-Selective HWE Reaction
This protocol is designed to maximize the yield of the E-alkene using standard reagents.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.[1] Transfer the mixture to a separatory funnel, add water, and extract three times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Still-Gennari Modification for Z-Selective HWE Reaction
This protocol employs specific reagents and conditions to favor the kinetic Z-alkene product.[2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents, as a solution in THF or toluene) to the cooled solution and stir for 15 minutes.
-
Ylide Formation: Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring progress by TLC.
-
Work-up: Quench the reaction at -78 °C by adding a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Horner-Wadsworth-Emmons Reaction Stereoselectivity
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their HWE reactions, with a specific focus on the influence of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for the effect of temperature on the stereoselectivity of the Horner-Wadsworth-Emmons reaction?
A1: Generally, higher reaction temperatures favor the formation of the thermodynamically more stable (E)-alkene.[1] Conversely, lower temperatures, often employed in modifications like the Still-Gennari protocol, are used to achieve kinetic control and favor the formation of the (Z)-alkene.[2][3]
Q2: I am obtaining a poor E/Z ratio in my standard HWE reaction. How can I increase the (E)-selectivity?
A2: To increase (E)-selectivity, consider the following adjustments:
-
Increase the reaction temperature: Gradually warming the reaction from a low temperature (e.g., -78 °C) to room temperature or even refluxing can significantly improve the E/Z ratio in favor of the E-isomer.[1][2]
-
Choice of Base and Cation: Lithium-based reagents (e.g., n-BuLi, LHMDS) tend to provide higher (E)-selectivity compared to potassium or sodium bases.[1] The use of LiCl with a mild base like DBU (Masamune-Roush conditions) is also effective for promoting (E)-selectivity.[1][4]
-
Steric Hindrance: Increasing the steric bulk of the aldehyde or the phosphonate reagent can also enhance (E)-alkene selectivity.[1]
Q3: My goal is to synthesize the (Z)-alkene, but my reaction is yielding the (E)-isomer as the major product. What should I do?
A3: To favor the formation of the (Z)-alkene, you should employ the Still-Gennari modification of the HWE reaction.[1] Key features of this protocol include:
-
Phosphonate Reagent: Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[1][5]
-
Reaction Conditions: Employ a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6).[1][5]
-
Low Temperature: The reaction must be carried out at a low temperature, typically -78 °C, to ensure kinetic control.[3][5]
Q4: Can the reaction solvent affect the stereoselectivity of the HWE reaction?
A4: Yes, the solvent can play a role. Tetrahydrofuran (THF) is a commonly used solvent for many HWE protocols, particularly for the Still-Gennari modification at low temperatures.[5][6] The choice of solvent can influence the dissociation of ion pairs and the solubility of intermediates, which in turn can affect the stereochemical outcome.
Q5: My reaction is not proceeding to completion and I'm isolating the β-hydroxyphosphonate intermediate. What is causing this?
A5: The final elimination of the phosphate to form the alkene requires an electron-withdrawing group (EWG) on the carbon alpha to the phosphonate.[1] If this group is absent or not sufficiently activating, the reaction can stall at the β-hydroxyphosphonate intermediate.[1] In such cases, this intermediate can sometimes be converted to the desired alkene in a separate step.
Troubleshooting Guides
Issue 1: Poor (E)-Selectivity in Standard HWE Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low E/Z ratio (e.g., close to 1:1) | Reaction temperature is too low, preventing thermodynamic equilibration. | Gradually warm the reaction from the initial low temperature to room temperature or higher and monitor the E/Z ratio by TLC or NMR.[1][2] |
| The cation of the base is not optimal for (E)-selectivity. | Switch to a lithium-based base such as n-BuLi or LHMDS. Alternatively, use Masamune-Roush conditions (e.g., LiCl/DBU).[1][4] | |
| The phosphonate reagent is not sterically demanding enough. | If possible, consider using a phosphonate with bulkier ester groups. |
Issue 2: Poor (Z)-Selectivity in Still-Gennari Modification
| Symptom | Possible Cause | Suggested Solution |
| Significant formation of the (E)-alkene | The reaction temperature is too high, allowing for thermodynamic equilibration. | Ensure the reaction is maintained at a consistently low temperature (e.g., -78 °C) throughout the addition and reaction time.[3][5] |
| The base is not appropriate for kinetic control. | Use a strong, non-coordinating base like KHMDS with 18-crown-6 to promote the desired reaction pathway.[1][5] | |
| The phosphonate reagent lacks sufficient electron-withdrawing groups. | Confirm that you are using a phosphonate designed for (Z)-selectivity, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[5] |
Quantitative Data on Temperature Effects
The following tables summarize the effect of temperature on the stereoselectivity of the Horner-Wadsworth-Emmons reaction under various conditions.
Table 1: Effect of Temperature on a Weinreb Amide-Type HWE Reaction
| Entry | Base | Temperature (°C) | Yield (%) | (E/Z) Ratio |
| 1 | LHMDS | -78 | 95 | 4:96 |
| 2 | LHMDS | -45 | 96 | 40:60 |
| 3 | LHMDS | -20 | 96 | 72:28 |
| 4 | LHMDS | 0 | 97 | 81:19 |
Data adapted from a study on Weinreb amide-type HWE reactions, demonstrating a clear trend towards (E)-selectivity with increasing temperature.[7]
Table 2: Temperature-Dependent Selectivity in the Reaction of Ethyl 2-(diphenylphosphono)propionate with Benzaldehyde
| Entry | Temperature (°C) | (Z:E) Ratio |
| 1 | -78 | 91:9 |
| 2 | -95 | 94:6 |
Data from a study on Z-selective HWE reactions, showing that even lower temperatures can further enhance (Z)-selectivity.[8]
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Reaction
This protocol is a general starting point and can be optimized for specific substrates.
Materials:
-
Phosphonate ester (1.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., NaH, n-BuLi) (1.1 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate ester in the anhydrous solvent in a dry round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to the desired starting temperature (typically 0 °C or -78 °C).
-
Add the base portion-wise or dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir and gradually warm to room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Combine the organic layers, wash with water and then brine, and dry over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[9]
Protocol 2: Still-Gennari Modification for (Z)-Selective HWE Reaction
This protocol is specifically for achieving high (Z)-selectivity.
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)
-
18-crown-6 (1.2 equiv)
-
Anhydrous THF
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a solution in THF or toluene)
-
Aldehyde (1.0 equiv)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the flask and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.[5]
Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting workflow for poor HWE stereoselectivity.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Phosphonate Deprotonation
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to incomplete phosphonate deprotonation.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my phosphonate failing to fully deprotonate, leading to an incomplete reaction?
A1: Incomplete phosphonate deprotonation is a common issue that typically stems from one or more of the following factors:
-
Insufficient Base Strength: The selected base may not be strong enough to overcome the pKa of the phosphonate's α-proton, especially if electron-donating groups are present which decrease the proton's acidity.[1]
-
Steric Hindrance: Bulky substituents on the phosphonate or the base itself can physically block the base from accessing the proton.[1][2]
-
Suboptimal Reaction Conditions: Low temperatures can significantly slow the rate of deprotonation, while improper solvent choice can affect the solubility of reactants and the efficacy of the base.[1]
-
Moisture Contamination: Protic contaminants like water will quench strong bases, rendering them ineffective for deprotonation.
Q2: How do I select the appropriate base for my phosphonate deprotonation?
A2: The choice of base is critical and depends on the pKa of the proton you intend to remove. For the α-proton in Horner-Wadsworth-Emmons (HWE) type reactions, a strong base is required. For the deprotection of phosphonic acids (cleaving the O-H bond), the acidity is much higher, and weaker bases or even neutral water are sufficient.[3][4]
-
For HWE Reactions: Use a base with a conjugate acid pKa significantly higher than that of the phosphonate α-proton. Common strong bases include sodium hydride (NaH), n-butyllithium (n-BuLi), and lithium diisopropylamide (LDA).[1][5]
-
For Base-Sensitive Substrates: Consider milder conditions, such as using lithium chloride (LiCl) with an amine base like triethylamine (TEA) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), known as Masamune-Roush conditions.[1][6]
Q3: What are the ideal solvent and temperature conditions for deprotonation?
A3: Anhydrous aprotic solvents are standard for reactions involving strong bases.
-
Solvents: Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are common choices.[1][7][8] Ensure the solvent is thoroughly dried before use.
-
Temperature: Deprotonation is often initiated at low temperatures (e.g., 0 °C or -78 °C) to control reactivity, followed by warming to room temperature or gentle heating to ensure the reaction goes to completion.[1][8] However, for some sterically hindered substrates, higher temperatures may be necessary to overcome the activation energy barrier.[2]
Q4: How can I analytically confirm that deprotonation is complete?
A4: Monitoring the reaction is crucial.
-
³¹P NMR Spectroscopy: This is the most direct method. The phosphorus signal of the starting phosphonate ester will shift upon deprotonation to form the phosphonate anion (ylide) or upon deprotection to the phosphonic acid.[8]
-
¹H NMR Spectroscopy: Disappearance of the α-proton signal can indicate complete deprotonation.
-
TLC or LC-MS: These techniques can be used to monitor the consumption of the starting material.[8][9] For highly polar phosphonic acids, specialized HPLC methods like HILIC or Ion-Pair RPLC may be required.[10][11]
Q5: My molecule has other sensitive functional groups. How can I achieve deprotection without causing side reactions?
A5: Chemoselectivity is key. The McKenna reaction, which uses bromotrimethylsilane (TMSBr) followed by solvolysis (e.g., with methanol), is a notably mild and effective method for cleaving phosphonate esters without affecting many other functional groups, such as carboxyesters.[3][12] For substrates with acid-labile groups, the solvolysis step can be performed in a buffered solution.[12] For benzyl phosphonates, catalytic hydrogenolysis offers a very mild deprotection alternative.[3][9]
Section 2: Troubleshooting Guides for Specific Issues
Issue 1: Incomplete Deprotonation in Horner-Wadsworth-Emmons (HWE) Reactions
Symptom: Significant amount of starting phosphonate ester observed in the crude reaction mixture by NMR or LC-MS.
| Potential Cause | Recommended Solution(s) |
| Base is too weak | Switch to a stronger base (e.g., from NaH to n-BuLi or LiHMDS).[1] Ensure accurate pKa values are considered for both the phosphonate and the conjugate acid of the base. |
| Steric Hindrance | Increase the reaction temperature to provide more energy to overcome the steric barrier.[2] If possible, switch to a less sterically hindered phosphonate ester (e.g., diethyl instead of diisopropyl).[2][13] |
| Low Reaction Temperature | While initial addition at low temperature is often wise, allow the reaction to warm to room temperature or even heat gently (e.g., to 40-50 °C) and monitor for progress.[1] |
| Insufficient Reaction Time | Sterically hindered or electronically deactivated phosphonates may require longer reaction times.[2] Allow the reaction to stir for an extended period (e.g., 12-24 hours) before quenching. |
| Poor Reagent Quality | Use a fresh, anhydrous aprotic solvent. Titrate strong organolithium bases (like n-BuLi) before use. Use fresh, high-purity sodium hydride (e.g., washed with hexanes to remove oil). |
Issue 2: Low Yield of Phosphonic Acid After Ester Deprotection
Symptom: The desired phosphonic acid is obtained in low yield after workup and purification.
| Deprotection Method | Potential Cause(s) | Recommended Solution(s) |
| McKenna Reaction (TMSBr) | Incomplete Silylation: The initial reaction with TMSBr did not go to completion.[9] | Increase reaction time, temperature (e.g., reflux in CH₂Cl₂ or heat to 35 °C in acetonitrile), or use a slight excess of TMSBr.[12] |
| Incomplete Solvolysis: The intermediate silyl ester was not fully hydrolyzed. | Ensure sufficient methanol or water is added and allow adequate time for the solvolysis step. | |
| Acidic Hydrolysis (HCl/HBr) | Reaction Conditions Too Mild: The acid is not concentrated enough or the temperature/time is insufficient. | Use concentrated HCl (35%) or HBr and ensure the reaction is heated at reflux for a sufficient period.[3] |
| P-C Bond Cleavage: Harsh acidic conditions can sometimes lead to the cleavage of the carbon-phosphorus bond.[3] | If cleavage is observed, switch to a milder deprotection method like the McKenna reaction. | |
| Hydrogenolysis (Dibenzyl Esters) | Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) or functional groups on the substrate can poison the Pd/C or PtO₂ catalyst.[9] | Use a higher catalyst loading. Purify the starting material thoroughly. If the substrate contains a known poison, this method may not be suitable. |
| Incomplete Reaction: Insufficient hydrogen pressure or poor mixing. | Ensure the system is properly sealed and flushed with hydrogen. Use a balloon or a Parr hydrogenator for positive pressure and ensure vigorous stirring.[9] |
Section 3: Data Presentation & Key Parameters
Table 1: Representative pKa Values of Phosphonic Acids
Phosphonic acids are diprotic, with the first deprotonation being significantly more acidic than the second.
| Acid Type | First pKa (pKa₁) | Second pKa (pKa₂) | Reference(s) |
| Arylphosphonic Acids | 1.1 - 2.3 | 5.3 - 7.2 | [3] |
| Alkylphosphonic Acids | ~2.3 | ~7.9 | [14] |
| Phosphoric Acid (for comparison) | 2.16 | 7.20 | [15][16] |
Table 2: Common Bases for HWE-type Deprotonation
| Base | Abbreviation | Typical Solvent | Key Characteristics |
| Sodium Hydride | NaH | THF, DMF | Heterogeneous, strong base. Reaction rate can be influenced by particle size.[1][7] |
| n-Butyllithium | n-BuLi | THF, Hexanes | Homogeneous, very strong base. Must be titrated before use. Reacts at low temperatures.[1] |
| Lithium Diisopropylamide | LDA | THF | Very strong, non-nucleophilic, sterically hindered base. Useful for preventing side reactions with other electrophilic sites.[5] |
| Lithium bis(trimethylsilyl)amide | LiHMDS | THF | Strong, non-nucleophilic base.[1] |
| Potassium tert-butoxide | t-BuOK | THF, t-BuOH | Strong base. Can favor (Z)-alkene formation in some HWE reactions.[5] |
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Deprotonation in HWE Reactions
-
Preparation: Thoroughly flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent & Reagent Addition: Add the phosphonate ester (1.1 eq.) to the reaction flask, followed by anhydrous THF.
-
Deprotonation: Cool the solution to the desired temperature (typically 0 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution.
-
Anion Formation: Allow the mixture to stir at 0 °C to room temperature for 30-60 minutes to ensure complete formation of the phosphonate anion (ylide).[1][8]
-
Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF to the reaction mixture via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.[8]
-
Quenching & Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: General Procedure for Phosphonate Ester Cleavage via McKenna Reaction
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).[12]
-
Silylation: Add bromotrimethylsilane (TMSBr, >2.2 eq.) dropwise to the solution.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 35 °C) for 12-24 hours, or until ³¹P NMR indicates complete conversion of the starting material to the bis(trimethylsilyl) ester intermediate.[12]
-
Solvolysis: Remove the solvent and excess TMSBr under reduced pressure. Carefully add methanol to the residue and stir at room temperature for 1-2 hours to effect solvolysis.
-
Isolation: Concentrate the solution under reduced pressure to yield the crude phosphonic acid. Further purification can be achieved by recrystallization or chromatography if necessary.
Section 5: Visual Guides
Caption: Decision tree for selecting a phosphonate deprotonation or deprotection strategy.
Caption: Troubleshooting workflow for an incomplete Horner-Wadsworth-Emmons reaction.
Caption: Logical flow for troubleshooting low yields in the McKenna Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonate - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 13. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Phosphoric Acid [commonorganicchemistry.com]
- 16. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]
Preventing degradation of phosphonate reagents during reaction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) to prevent the degradation of phosphonate reagents during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: My phosphonate reagent is showing signs of degradation. What are the most common causes?
A1: Phosphonate reagents are susceptible to several degradation pathways. The most common are:
-
Hydrolysis: The P-O-C ester bond in phosphonate esters is prone to cleavage under both acidic and basic conditions.[1] Exposure to atmospheric moisture, or residual acid/base from a previous step, is a frequent cause.[1]
-
Oxidation: Phosphonates can be oxidized, which can lead to cleavage of the C-P bond.[2] This can be initiated by strong oxidizing agents, certain metal ions, or even air over prolonged periods, especially for α-phosphonate carbanions.
-
Thermal Decomposition: Like many organic molecules, phosphonate reagents can decompose at elevated temperatures.[3] The thermal stability varies significantly depending on the structure of the phosphonate.[3]
Q2: I'm seeing a low yield in my Horner-Wadsworth-Emmons (HWE) reaction. Could my phosphonate reagent be the problem?
A2: Yes, the stability and purity of the phosphonate reagent are critical for a successful HWE reaction.[4] Low yields can often be attributed to:
-
Degraded Reagent: If the phosphonate has hydrolyzed, it will be unable to form the necessary carbanion for the reaction.
-
Inappropriate Base: The choice of base is crucial. A base that is too strong can promote side reactions, while a base that is too weak will not efficiently deprotonate the phosphonate.[4]
-
Reaction Conditions: The reaction may require specific temperature control and an inert atmosphere to prevent degradation of the reagent and intermediates.[4]
Q3: How should I properly store my phosphonate reagents to ensure their long-term stability?
A3: Proper storage is essential to maintain the integrity of your phosphonate reagents. Follow these guidelines:
-
Keep it Dry: Store in a cool, dry, well-ventilated area in a tightly sealed container to protect from atmospheric moisture.[5][6] A desiccator can provide additional protection.
-
Inert Atmosphere: For particularly sensitive phosphonates, consider storage under an inert atmosphere of nitrogen or argon.
-
Avoid Incompatible Materials: Keep phosphonates away from strong acids, bases, and oxidizing agents.[5]
-
Temperature Control: Store at a consistent, cool temperature as recommended on the product datasheet. Avoid dramatic temperature fluctuations.[6][7]
Q4: Can I purify a phosphonate reagent that has started to degrade?
A4: In many cases, yes. The appropriate purification method depends on the nature of the impurities. Common techniques include:
-
Aqueous Washing: To remove acidic or basic impurities, dissolve the phosphonate in an organic solvent and wash sequentially with a dilute acid (like 1 M HCl), a mild base (like saturated NaHCO₃), and then brine.
-
Column Chromatography: Silica gel chromatography can be effective for removing a wide range of impurities.
-
Recrystallization: If the phosphonate is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Degraded phosphonate reagent (hydrolysis). | Purify the reagent before use. Consider purchasing a fresh batch. |
| Incorrect base selection in HWE reaction. | Consult the literature for the optimal base for your specific substrate. For sensitive substrates, milder conditions like DBU/LiCl may be necessary. | |
| Presence of moisture or oxygen in the reaction. | Ensure all glassware is oven- or flame-dried. Perform the reaction under an inert atmosphere (N₂ or Ar) using a Schlenk line. | |
| Multiple unexpected side products | Thermal decomposition of the reagent or intermediates. | Run the reaction at a lower temperature. If heating is necessary, do so gradually and monitor for decomposition. |
| Reaction with impurities in the phosphonate reagent. | Purify the phosphonate reagent using an appropriate method (e.g., column chromatography). |
Quantitative Data on Reagent Stability
Table 1: Influence of pH on Phosphonate Ester Hydrolysis
The rate of hydrolysis of phosphonate esters is significantly influenced by pH. Both acidic and basic conditions can accelerate the cleavage of the P-O-C bond.[1] Maintaining neutral conditions (pH ≈ 7) is generally recommended to minimize hydrolysis.[1]
| Compound Type | Condition | Relative Rate of Hydrolysis | Reference |
| Diethyl α-hydroxybenzylphosphonates | Acidic (HCl) | Substituent-dependent; electron-withdrawing groups increase the rate. | [1] |
| Dimethyl Methylphosphonate (DMMP) | High Temperature Water (200-300 °C) | Follows pseudo-first-order kinetics. | [8] |
| Phenylphosphonate Esters | pH 4, 7, 10 | Hydrolysis occurs at all tested pH values, with rates dependent on temperature. | [9] |
Table 2: Thermal Stability of Various Phosphonates
The thermal stability of phosphonates is dependent on their chemical structure, particularly the nature of the organic groups attached to the phosphorus atom. The data below, obtained via Thermogravimetric Analysis (TGA), shows the onset temperature of decomposition.
| Compound | Type | Decomposition Onset Temperature (°C) | Atmosphere | Reference |
| Isosorbide bis-(diethylphosphate) (IDEA) | Phosphate Ester | 156 | Inert | [3] |
| Isosorbide bis-(diphenylphosphate) (IDPA) | Phosphate Ester | 289 | Inert | [3] |
| Isosorbide bis-phosphonate (IDOPYL) | Phosphonate | 323 | Inert | [3] |
| Isosorbide bis-phosphinate (IDPO) | Phosphinate | 338 | Inert | [3] |
Experimental Protocols
Protocol 1: Purification of a Phosphonate Ester by Aqueous Washing
Objective: To remove acidic and basic impurities from a crude phosphonate ester.
Materials:
-
Crude phosphonate ester
-
Water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude phosphonate ester in a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1 M HCl to remove any basic impurities. Drain the aqueous layer.
-
Base Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize any acidic impurities. Check the pH of the aqueous layer to ensure it is basic. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified phosphonate ester.
Protocol 2: Setting up a Reaction under Inert Atmosphere using a Schlenk Line
Objective: To perform a reaction with a moisture- and/or oxygen-sensitive phosphonate reagent.
Materials:
-
Schlenk line with vacuum pump and inert gas (N₂ or Ar) source
-
Oven- or flame-dried Schlenk flask with a stir bar
-
Rubber septa, glass stoppers, and vacuum grease
-
Syringes and needles
-
Reagents and anhydrous solvents
Procedure:
-
Glassware Preparation: Ensure all glassware, including the Schlenk flask and stir bar, is rigorously dried in an oven (e.g., >100 °C) or by flame-drying under vacuum.[10]
-
Assembly: Assemble the hot flask with a greased stopper or a rubber septum and connect it to the Schlenk line.[10]
-
Evacuate and Purge: Open the flask to the vacuum line to remove the air. After a few minutes, close the vacuum line and slowly backfill the flask with inert gas.[11] Repeat this vacuum/inert gas cycle three times to ensure the flask is under a positive pressure of inert gas.[11]
-
Addition of Reagents:
-
Solids: Air-stable solids can be added quickly through the neck of the flask against a positive flow of inert gas. For sensitive solids, use a solid addition tube that has been purged with inert gas.[12]
-
Liquids: Anhydrous solvents and liquid reagents should be transferred via a purged syringe and needle through the rubber septum.[12]
-
-
Running the Reaction: Once all reagents are added, the reaction can be stirred at the desired temperature. Maintain a positive pressure of inert gas throughout the reaction by connecting the Schlenk line bubbler.
-
Quenching and Work-up: Once the reaction is complete, it can be quenched by carefully adding the appropriate reagent via syringe. The reaction mixture can then be worked up under standard atmospheric conditions unless the products are also sensitive.
Visualizations
Caption: Key degradation pathways for phosphonate reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.uoc.gr [chemistry.uoc.gr]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. go.lupinsys.com [go.lupinsys.com]
- 6. rhtubs.com [rhtubs.com]
- 7. medium.com [medium.com]
- 8. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Diethyl 4-methoxybenzylphosphonate Synthesis
Welcome to the technical support center for the scalable synthesis of Diethyl 4-methoxybenzylphosphonate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and scalable synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the Michaelis-Arbuzov reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low.[1] 2. Degradation of starting materials: 4-methoxybenzyl halide may be unstable, or the triethyl phosphite may have oxidized.[2] 3. Presence of moisture: Water can react with the phosphite and halide, leading to side products.[1] | 1. Optimize reaction conditions by increasing the reaction time or temperature. Monitor reaction progress by TLC or GC-MS.[1] 2. Use freshly purified or distilled starting materials. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).[2] 3. Ensure all glassware is oven-dried and use anhydrous solvents.[1] |
| Formation of Side Products/Impurities | 1. Side reactions: The alkyl halide can react with the product, or the triethyl phosphite can undergo side reactions at high temperatures.[3][4] 2. Excess starting material: An incorrect stoichiometric ratio of reactants was used.[1] | 1. Maintain careful control over the reaction temperature. Consider using a catalyst like ZnI2 to allow for milder reaction conditions.[2][3] 2. Carefully measure and adjust the stoichiometry of the reactants.[1] |
| Difficult Purification | 1. Co-distillation of product and unreacted triethyl phosphite: Their boiling points may be close under certain vacuum conditions.[5] 2. Product streaking on silica gel chromatography: The phosphonate group can interact strongly with the silica. | 1. First, remove the bulk of the excess triethyl phosphite under reduced pressure before distilling the product at a higher vacuum.[6] 2. Use a solvent system with a small amount of a polar solvent like methanol or a gradient elution to improve separation during column chromatography.[2] |
| Reaction Stalls | 1. Poor quality of 4-methoxybenzyl halide: The starting halide may contain inhibitors or impurities. 2. Insufficient heating: The reaction may not have reached the required temperature for the Michaelis-Arbuzov reaction to proceed efficiently. | 1. Purify the 4-methoxybenzyl halide by recrystallization or distillation before use. 2. Ensure the reaction mixture is being heated effectively and the temperature is monitored accurately at the reaction scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable method is the Michaelis-Arbuzov reaction.[7] This involves the reaction of a 4-methoxybenzyl halide (typically the chloride or bromide) with an excess of triethyl phosphite, usually with heating.[6]
Q2: What are the typical reaction conditions for the Michaelis-Arbuzov synthesis of this compound?
A2: The reaction is typically run neat (without solvent) or in a high-boiling solvent like toluene. Temperatures can range from 90°C to 160°C, with reaction times of several hours.[5][6] A modified, lower-temperature procedure using a catalyst such as Zinc Iodide (ZnI2) has also been reported, which can improve yields for benzylic systems.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting 4-methoxybenzyl halide.[8] Gas Chromatography-Mass Spectrometry (GC-MS) or ³¹P NMR spectroscopy can also be used to monitor the formation of the phosphonate product.[2]
Q4: What are the key safety precautions to take during this synthesis?
A4: Triethyl phosphite has a foul odor and should be handled in a well-ventilated fume hood. The reaction is typically run at high temperatures, so appropriate care should be taken to avoid burns. Alkyl halides can be lachrymatory and irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q5: What is the best method for purifying the final product on a large scale?
A5: For large-scale purification, vacuum distillation is often the most efficient method to separate the product from non-volatile impurities and any remaining starting materials.[2] If higher purity is required, flash column chromatography on silica gel can be employed.[2][5]
Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Reaction
This protocol is a generalized procedure based on typical Michaelis-Arbuzov conditions.
Materials:
-
4-methoxybenzyl chloride (or bromide)
-
Triethyl phosphite (excess, e.g., 1.5 to 3 equivalents)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-methoxybenzyl chloride.
-
Add an excess of triethyl phosphite to the flask.
-
Heat the reaction mixture with stirring to 150-160°C for 4-6 hours.[5]
-
Monitor the reaction by TLC until the starting halide is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.
-
Purify the crude product by vacuum distillation or flash column chromatography to yield this compound as a colorless oil.[2]
Protocol 2: Zinc Iodide Catalyzed Michaelis-Arbuzov Reaction
This protocol is adapted from a procedure for benzylic alcohols, which can be extended to benzylic halides, offering milder conditions.[2]
Materials:
-
4-methoxybenzyl alcohol (as a precursor to the in-situ generated halide or for direct reaction)
-
Triethyl phosphite
-
Zinc Iodide (ZnI₂, catalytic amount)
-
Solvent (e.g., Toluene, optional)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Combine 4-methoxybenzyl alcohol, triethyl phosphite, and a catalytic amount of ZnI₂ in a round-bottom flask.
-
Heat the mixture to reflux (around 66°C if using THF, or higher for other solvents) for 12-16 hours.[2]
-
Allow the solution to cool.
-
Concentrate the mixture under vacuum to remove volatiles.
-
The residue can be taken up in a solvent like diethyl ether and washed with an aqueous base (e.g., 2N NaOH) to remove acidic impurities.[2]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by vacuum distillation or flash column chromatography.[2]
Data Summary
The following table summarizes typical quantitative data for the synthesis of benzylphosphonates via the Michaelis-Arbuzov reaction.
| Parameter | Classical Michaelis-Arbuzov | ZnI₂ Catalyzed Method |
| Reactants | 4-methoxybenzyl halide, Triethyl phosphite | 4-methoxybenzyl alcohol, Triethyl phosphite |
| Catalyst | None | Zinc Iodide (ZnI₂) |
| Temperature | 90°C - 160°C[5][6] | ~66°C - 140°C[2] |
| Reaction Time | 4 - 19 hours[5][6] | 12 - 16 hours[2] |
| Typical Yield | 70% - 98%[2][6] | 70% - 90%[2] |
| Purification | Vacuum Distillation, Column Chromatography | Column Chromatography, Vacuum Distillation |
Visualizations
Caption: Workflow for the scalable synthesis of this compound.
Caption: A logical diagram for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of Diethyl 4-methoxybenzylphosphonate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectral data for the reaction products of Diethyl 4-methoxybenzylphosphonate, a key reagent in modern organic synthesis. A common and illustrative application of this phosphonate is the Horner-Wadsworth-Emmons (HWE) reaction to generate stilbenoid derivatives, which are of significant interest in medicinal chemistry. This guide will focus on the ¹H NMR comparison of this compound and its product from a typical HWE reaction with benzaldehyde, (E)-4-methoxystilbene.
Performance Comparison: ¹H NMR Spectral Data
The following table summarizes the key ¹H NMR spectral data for the starting material, this compound, and a representative product, (E)-4-methoxystilbene. The data for the starting material is based on typical values for similar structures, as specific experimental data was not available in the searched resources. The data for (E)-4-methoxystilbene is derived from experimental findings.[1]
| Compound | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| This compound | ~7.20 | d | 2H | ~8.5 | Ar-H (ortho to CH₂P) |
| ~6.85 | d | 2H | ~8.5 | Ar-H (ortho to OCH₃) | |
| ~4.05 | quintet (dq) | 4H | ~7.0, 7.0 | OCH₂CH₃ | |
| ~3.78 | s | 3H | - | OCH₃ | |
| ~3.10 | d | 2H | ~22.0 | P-CH₂-Ar | |
| ~1.25 | t | 6H | ~7.0 | OCH₂CH₃ | |
| (E)-4-methoxystilbene | 7.36 | d | 2H | 7.4 | Ar-H (unsubstituted ring) |
| 7.33 | d | 2H | 8.7 | Ar-H (ortho to CH=CH) | |
| 7.26-7.22 | m | 2H | - | Ar-H (unsubstituted ring) | |
| 7.13-7.09 | m | 1H | - | Ar-H (unsubstituted ring) | |
| 6.94 | d | 1H | 16.3 | Ar-CH=CH-Ar | |
| 6.84 | d | 1H | 16.3 | Ar-CH=CH-Ar | |
| 6.76 | d | 2H | 8.7 | Ar-H (ortho to OCH₃) | |
| 3.71 | s | 3H | - | OCH₃ |
Experimental Protocols
A representative experimental protocol for the Horner-Wadsworth-Emmons reaction between this compound and an aromatic aldehyde is detailed below. This protocol is adapted from established procedures for similar reactions.
Synthesis of (E)-4-methoxystilbene
-
Carbanion Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), a solution of this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. Sodium hydride (NaH, 1.2 equivalents) is added portion-wise, and the resulting mixture is stirred for 30-60 minutes at 0 °C.
-
Reaction with Aldehyde: A solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (E)-4-methoxystilbene.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of the Horner-Wadsworth-Emmons reaction.
References
A Comparative Guide to Stilbene Synthesis: Wittig vs. Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of alkenes is a critical task. Stilbene and its derivatives, with their diverse biological activities, are important synthetic targets. The formation of the central carbon-carbon double bond in stilbenes is often accomplished via olefination reactions, with the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction being two of the most prominent methods. This guide provides an objective comparison of these two powerful reactions for stilbene synthesis, supported by experimental data and detailed protocols.
Executive Summary: Key Differences
The choice between the Wittig and HWE reactions for stilbene synthesis hinges on the desired stereochemical outcome, the reactivity of the carbonyl compound, and practical considerations such as product purification. The HWE reaction often presents significant advantages over the classic Wittig reaction, including simplified purification of the final product and generally higher stereoselectivity for the (E)-isomer of stilbene. Conversely, the Wittig reaction, particularly with non-stabilized ylides, can be tailored to favor the (Z)-isomer.
Data Presentation: Performance Comparison
The following table summarizes the performance of the Wittig and Horner-Wadsworth-Emmons reactions in the synthesis of stilbene and its derivatives, based on reported experimental data.
| Reaction | Reagents | Substrate | Yield (%) | E/Z Ratio | Reference |
| Wittig | Benzyltriphenylphosphonium chloride, Substituted benzaldehydes | 2-Fluoro- and 2-chlorobenzaldehydes | 47-61% (E), 7-35% (Z) | Varies | [1] |
| Wittig | Benzyltriphenylphosphonium bromide, Benzaldehyde | Benzaldehyde | ~30-60% (mixture of isomers) | Not specified | [2] |
| Wittig | 3,5-Dimethoxybenzyl phosphonium salt, Aryl aldehydes | Aryl aldehydes | Not specified | Predominantly E | [2] |
| Wittig | Benzyltriphenylphosphonium ylide, Quinoline-3-carbaldehyde | Quinoline-3-carbaldehyde | 2-10% (trans), 21-75% (cis) | Favors cis | [2] |
| HWE | Diethyl benzylphosphonate, Substituted benzaldehydes | Benzaldehydes | 48-99% | 99:1 | [2] |
| HWE | Diethyl (3,5-dimethoxybenzyl)phosphonate, Aryl aldehydes | Aryl aldehydes | Quantitative | Predominantly E | [2] |
| HWE | Diethyl (coumarin-methyl)phosphonate, Aldehydes | Various aldehydes | 51-72% | 9:1 | [2] |
| HWE | Diethyl (anthracene-methyl)phosphonate, Aromatic aldehydes | Aromatic aldehydes | 83-93% | Not specified | [2] |
Reaction Mechanisms
The fundamental difference between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction pathway.
References
A Comparative Guide to Olefination Reactions: Alternatives to Diethyl 4-methoxybenzylphosphonate
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical step in the construction of complex molecular architectures. The Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming carbon-carbon double bonds, typically exhibits a strong preference for the thermodynamically favored (E)-alkene. This guide provides a comprehensive comparison of alternatives to the standard HWE reaction using reagents like Diethyl 4-methoxybenzylphosphonate, with a focus on methods that offer complementary or orthogonal stereoselectivity. We present a detailed analysis of the Still-Gennari modification of the HWE reaction, the Peterson olefination, and the Julia-Kocienski olefination, supported by experimental data to inform the selection of the most suitable method for a given synthetic challenge.
At a Glance: Comparison of Olefination Methods
The choice of olefination method is dictated by the desired stereochemical outcome, the nature of the substrates, and the reaction conditions required. The following table summarizes the performance of this compound and its alternatives in the olefination of 4-methoxybenzaldehyde, a representative electron-rich aromatic aldehyde.
| Method | Reagent | Product | Yield (%) | Stereoselectivity (E:Z) | Key Features |
| Horner-Wadsworth-Emmons (HWE) | This compound | 4,4'-Dimethoxystilbene | ~91 | >99:1 | High (E)-selectivity, mild conditions, readily available reagents. |
| Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl) (4-methoxybenzyl)phosphonate | 4,4'-Dimethoxystilbene | ~78 | 1:15.5 | High (Z)-selectivity, requires cryogenic temperatures and specific base/additive combination. |
| Peterson Olefination | (4-Methoxybenzyl)trimethylsilane | 4,4'-Dimethoxystilbene | Variable | Tunable (E) or (Z) | Stereochemical outcome is determined by the choice of acidic or basic workup. |
| Julia-Kocienski Olefination | 1-Phenyl-1H-tetrazol-5-yl (4-methoxybenzyl) sulfone | 4,4'-Dimethoxystilbene | High | High (E)-selectivity | One-pot procedure, good functional group tolerance. |
In-Depth Analysis of Olefination Alternatives
Horner-Wadsworth-Emmons (HWE) Reaction: The (E)-Selective Standard
The Horner-Wadsworth-Emmons reaction is a cornerstone of alkene synthesis, prized for its reliability and high (E)-stereoselectivity with stabilized phosphonate ylides.[1][2] The reaction of this compound with an aldehyde proceeds via a phosphonate carbanion, which attacks the carbonyl group to form an intermediate that preferentially eliminates to give the more stable (E)-alkene.[1] The water-soluble phosphate byproduct simplifies purification compared to the Wittig reaction.[3]
Still-Gennari Olefination: Accessing the (Z)-Isomer
For the synthesis of the thermodynamically less stable (Z)-alkene, the Still-Gennari modification of the HWE reaction is a powerful tool.[4][5] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with a strong, non-coordinating base (e.g., KHMDS) and a crown ether at low temperatures.[4] These conditions favor the kinetic product, leading to high (Z)-selectivity.[4]
Peterson Olefination: A Stereochemical Switch
The Peterson olefination offers a unique advantage in its ability to produce either the (E)- or (Z)-alkene from a common β-hydroxysilane intermediate.[6][7] The stereochemical outcome is controlled by the elimination conditions: acidic conditions lead to anti-elimination, while basic conditions promote syn-elimination.[6][8] This method provides valuable flexibility in synthetic design.
Julia-Kocienski Olefination: A Robust (E)-Selective Alternative
The Julia-Kocienski olefination, a modification of the classical Julia olefination, is another reliable method for the synthesis of (E)-alkenes.[9][10] This one-pot reaction involves the addition of a sulfone-stabilized carbanion to an aldehyde, followed by a Smiles rearrangement and elimination.[10] It is known for its high (E)-selectivity and tolerance of a wide range of functional groups.[9]
Experimental Protocols
General Olefination Workflow
The following diagram illustrates the general workflow for the olefination of an aldehyde with a phosphorus-based reagent, highlighting the key steps leading to the desired alkene product.
Caption: General workflow for olefination reactions.
Detailed Experimental Procedure: Still-Gennari Olefination
The following protocol is a representative example for the (Z)-selective synthesis of 4,4'-dimethoxystilbene.
Materials:
-
Bis(2,2,2-trifluoroethyl) (4-methoxybenzyl)phosphonate
-
4-Methoxybenzaldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (3.0 eq.) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of KHMDS (2.1 eq.) in THF dropwise to the cooled solution.
-
To this mixture, add a solution of bis(2,2,2-trifluoroethyl) (4-methoxybenzyl)phosphonate (2.0 eq.) in anhydrous THF dropwise.
-
Finally, add a solution of 4-methoxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (Z)-4,4'-dimethoxystilbene.
Logical Relationship of Olefination Methods
The following diagram illustrates the relationship between the different olefination methods discussed, highlighting their primary stereochemical outcomes.
Caption: Stereochemical outcomes of various olefination methods.
Conclusion
The choice of an olefination reagent is a critical decision in synthetic planning. While the standard Horner-Wadsworth-Emmons reaction using reagents like this compound provides a reliable route to (E)-alkenes, a variety of powerful alternatives are available to access the corresponding (Z)-isomers or to provide orthogonal synthetic strategies. The Still-Gennari olefination is the premier choice for high (Z)-selectivity, whereas the Peterson olefination offers unique flexibility in achieving either stereoisomer. The Julia-Kocienski olefination stands as a robust alternative for constructing (E)-alkenes with excellent functional group compatibility. By understanding the scope and limitations of each method, researchers can make informed decisions to efficiently achieve their synthetic targets.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Peterson Olefination [organic-chemistry.org]
- 8. Peterson olefination - Wikipedia [en.wikipedia.org]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Stereoselectivity of Phosphonate Reagents in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of alkenes is a critical endeavor in organic chemistry, with the geometric configuration of carbon-carbon double bonds profoundly influencing the biological activity and physicochemical properties of molecules. The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of olefination chemistry, offers a versatile and reliable method for the synthesis of alkenes, particularly α,β-unsaturated esters. A key advantage of the HWE reaction is the ability to tune the stereochemical outcome—(E) or (Z)—by judicious selection of the phosphonate reagent and reaction conditions.
This guide provides an objective comparison of the performance of various phosphonate reagents, focusing on their stereoselectivity in the Horner-Wadsworth-Emmons reaction. Experimental data are presented to assist researchers in selecting the most suitable reagent and conditions for their specific synthetic challenges.
Performance Data: A Comparative Analysis of E/Z Selectivity
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is primarily influenced by the structure of the phosphonate reagent and the reaction conditions employed. Standard phosphonate reagents, such as triethyl phosphonoacetate, generally yield the thermodynamically more stable (E)-alkene with high selectivity.[1] Conversely, modified phosphonates, notably those used in the Still-Gennari and Ando modifications, have been developed to favor the formation of the kinetically controlled (Z)-alkene.[1][2]
The following tables summarize the stereoselectivity of various phosphonate reagents with representative aromatic and aliphatic aldehydes.
Olefination of Aromatic Aldehydes
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | E/Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 0 to rt | >95:5 |
| Triethyl phosphonoacetate | p-Tolualdehyde | NaH | DME | 25 | 95:5 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari) | p-Tolualdehyde | KHMDS, 18-crown-6 | THF | -78 | 1:15.5 |
| Ethyl (di-o-tolylphosphono)acetate (Ando) | Benzaldehyde | Triton B | THF | -78 | 9:91 |
| Ethyl (di-o-isopropylphenylphosphono)acetate (Ando) | Benzaldehyde | t-BuOK | THF | -95 | 5:95 |
| Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonate | Benzaldehyde | NaH | THF | -20 | 3:97 |
Olefination of Aliphatic Aldehydes
| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | E/Z Ratio |
| Triethyl phosphonoacetate | Heptanal | NaH | DME | 25 | 92:8 |
| Trimethyl phosphonoacetate | Isobutyraldehyde | NaH | DME | 25 | >95:5 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari) | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | -78 | 5:95 |
| Ethyl (di-o-isopropylphenylphosphono)propionate (Ando) | n-Octyl aldehyde | NaH | THF | -78 to 0 | 3:97 |
| Ethyl (di-o-isopropylphenylphosphono)propionate (Ando) | 2-Ethylhexanal | NaH | THF | -78 to 0 | 1:99 |
| Methyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonate | Octanal | NaH | THF | -20 | 12:88 |
Mechanistic Pathways and Stereochemical Control
The stereoselectivity of the Horner-Wadsworth-Emmons reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates. The following diagram illustrates the generally accepted mechanism and the factors that influence the formation of (E) and (Z) alkenes.
In the standard HWE reaction, the intermediates can equilibrate, leading to the thermodynamically more stable threo-oxaphosphetane, which eliminates to form the (E)-alkene.[1] The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters).[1] These groups accelerate the elimination of the kinetically favored erythro-oxaphosphetane, thus leading to the (Z)-alkene as the major product.[3] The Ando modification utilizes bulky phosphonate reagents to sterically disfavor the formation of the threo intermediate, thereby promoting the (Z)-alkene pathway.[4]
Experimental Protocols
Standard Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
This protocol is a general procedure for the synthesis of (E)-α,β-unsaturated esters using triethyl phosphonoacetate.
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF or DME via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.05 eq) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (E)-alkene.
Still-Gennari Modification for (Z)-Alkene Synthesis
This protocol describes the synthesis of (Z)-α,β-unsaturated esters using a bis(2,2,2-trifluoroethyl) phosphonate reagent.[5]
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M solution in toluene
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.5-3.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the KHMDS solution (1.1-1.5 eq) dropwise and stir for 15-20 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1-2.0 eq) in anhydrous THF dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.[3]
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.
Ando Modification for (Z)-Alkene Synthesis
This protocol is a representative procedure for the synthesis of (Z)-α,β-unsaturated esters using an ethyl (diarylphosphono)acetate reagent.[4]
Materials:
-
Ethyl (di-o-isopropylphenylphosphono)acetate
-
Aldehyde
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ethyl (diarylphosphono)acetate (1.1 eq) and dissolve in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -78 °C or -95 °C).
-
Add the base (e.g., t-BuOK or NaH, 1.1 eq) and stir for 15 minutes.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at the low temperature for the specified time (e.g., 1-2 hours), monitoring by TLC.
-
Quench the reaction at the low temperature by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.
References
A Comparative Guide to the Reactivity of Phosphonate Carbanions and Phosphonium Ylides
In the realm of synthetic organic chemistry, the formation of carbon-carbon double bonds is a fundamental transformation. Two of the most powerful methods to achieve this are the Wittig reaction, which utilizes phosphonium ylides, and the Horner-Wadsworth-Emmons (HWE) reaction, employing phosphonate carbanions. This guide provides an objective comparison of the reactivity, stereoselectivity, and practical application of these two indispensable synthetic tools, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | Phosphonium Ylides (Wittig Reaction) | Phosphonate Carbanions (HWE Reaction) |
| Nucleophilicity | Less nucleophilic | More nucleophilic[1][2][3][4][5] |
| Basicity | More basic | Less basic[1][2][3] |
| Reactivity with Ketones | Generally sluggish, especially with hindered ketones. | Readily reacts with a wide range of aldehydes and ketones, including hindered ones.[1][6] |
| Byproduct | Triphenylphosphine oxide (often difficult to remove)[1][7] | Dialkyl phosphate salt (water-soluble and easily removed by extraction)[1][3][7] |
| Stereoselectivity | Stabilized ylides give predominantly (E)-alkenes; non-stabilized ylides favor (Z)-alkenes.[1][2] | Generally provides excellent (E)-selectivity with stabilized carbanions.[1][2][3][6] Modifications can provide high (Z)-selectivity. |
| Preparation of Reagent | From an alkyl halide and triphenylphosphine, followed by deprotonation. | Typically via the Michaelis-Arbuzov reaction between a trialkyl phosphite and an alkyl halide.[6] |
Reactivity and Stability
Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[1][2][3] This enhanced nucleophilicity allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig reactions.[1] The lower basicity of phosphonate carbanions can also be advantageous in reactions with base-sensitive substrates.
The stability of phosphonium ylides is dependent on the substituents on the carbanionic carbon. Ylides with electron-withdrawing groups are more stable.[8] Phosphonate carbanions also benefit from the stabilizing effect of the adjacent phosphonyl group.
A quantitative comparison has shown that phosphoryl-stabilized carbanions are 104-105 times more reactive towards Michael acceptors than analogously substituted phosphorus ylides.[9][10]
Data Presentation: A Comparative Case Study - Synthesis of Stilbene
The following data summarizes the performance of the Horner-Wadsworth-Emmons and Wittig reactions in the synthesis of stilbene from benzaldehyde.
| Reaction | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | (E:Z) Ratio |
| Wittig | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 0 to RT | 85 | 30:70 |
| HWE | Diethyl benzylphosphonate | NaH | THF | 0 to RT | 95 | >95:5 |
This data is illustrative and compiled from typical results found in organic chemistry literature.
Reaction Mechanisms
The fundamental difference between the Wittig and Horner-Wadsworth-Emmons reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction pathway. The following diagram illustrates the key steps and intermediates in both reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. Attempt any two of the following: Explain the structures and relative st.. [askfilo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilicity parameters for phosphoryl-stabilized carbanions and phosphorus ylides: implications for Wittig and related olefination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of Diethyl 4-methoxybenzylphosphonate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount to the integrity of experimental results and the safety and efficacy of potential therapeutic agents. Diethyl 4-methoxybenzylphosphonate, a versatile intermediate in organic synthesis, requires robust analytical methods for its quality control.[1] High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely used technique for purity assessment of phosphonate compounds.[2]
This guide provides an objective comparison of common HPLC-based methods for the purity analysis of this compound and related phosphonates. We will delve into the principles, performance characteristics, and detailed experimental protocols for Ion-Pair Reversed-Phase HPLC (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and HPLC with Pre-column Derivatization to aid in method selection and implementation.
Understanding Potential Impurities
The purity of this compound is intrinsically linked to its synthesis, commonly the Michaelis-Arbuzov reaction.[3] This process can introduce several types of impurities that need to be resolved and quantified:
-
Unreacted Starting Materials: Residual 4-methoxybenzyl halide and triethyl phosphite.[3]
-
Byproducts: Compounds formed from side reactions, such as the oxidation of triethyl phosphite to triethyl phosphate.[3]
-
Degradation Products: Hydrolysis of the phosphonate ester can lead to the corresponding phosphonic acid.[4]
A suitable HPLC method must be able to separate the main compound from these potential impurities.
Comparison of HPLC Methods for Phosphonate Analysis
The choice of an HPLC method for phosphonate purity analysis depends on the specific properties of the compound, the required sensitivity, and the available instrumentation.[2] The following table summarizes the key features of the most common techniques.
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | HPLC with Pre-column Derivatization |
| Principle | An ion-pairing reagent is added to the mobile phase to form a neutral complex with charged phosphonates, enhancing retention on a non-polar stationary phase.[2] | Partitioning of the polar phosphonate between a polar stationary phase and a partially aqueous mobile phase with a high organic solvent concentration.[2] | Covalent modification of the phosphonate to introduce a chromophore or fluorophore, enabling sensitive detection and altering chromatographic behavior.[2] |
| Primary Application | Purity analysis and quantification of ionic and ionizable phosphonates.[2] | Excellent for highly polar and hydrophilic phosphonates.[2][5] | Trace-level quantification of phosphonates lacking a native chromophore.[2] |
| Stationary Phase | Non-polar (e.g., C18, C8).[2] | Polar (e.g., bare silica, amide, diol, zwitterionic).[2] | Typically non-polar (e.g., C18) for the resulting derivative.[2] |
| Mobile Phase | Aqueous buffer with an ion-pairing reagent (e.g., tetrabutylammonium) and an organic modifier (e.g., acetonitrile or methanol). | High organic content (e.g., >70% acetonitrile) with a small amount of aqueous buffer.[5] | Varies depending on the derivative, but often standard reversed-phase conditions. |
| Detection | UV (direct or indirect), Mass Spectrometry (MS). | Mass Spectrometry (MS) is highly compatible, UV.[2][5] | UV or Fluorescence, depending on the derivatizing agent.[2] |
| Advantages | Robust and versatile for a wide range of phosphonates. | Excellent retention of highly polar compounds, MS-friendly mobile phases.[2] | Greatly enhanced sensitivity and selectivity.[2] |
| Limitations | Ion-pairing reagents can be harsh on columns and are not ideal for MS. | Can have longer equilibration times, sensitive to water content in the sample.[5] | Requires an additional reaction step, potential for side-products.[2] |
digraph "HPLC_Method_Selection_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Logical Workflow for HPLC Method Selection", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];subgraph "cluster_Analyte_Properties" { label="Analyte Properties"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Analyte_Polarity [label="Polarity of Diethyl\n4-methoxybenzylphosphonate\nand Impurities"]; Analyte_UV [label="UV Absorbance"]; }
subgraph "cluster_Analytical_Requirements" { label="Analytical Requirements"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Sensitivity [label="Required Sensitivity"]; MS_Compatibility [label="MS Compatibility Needed?"]; }
subgraph "cluster_Method_Choice" { label="HPLC Method Selection"; style="filled"; fillcolor="#F1F3F4"; node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP_RPLC [label="IP-RPLC"]; HILIC [label="HILIC"]; Derivatization [label="HPLC with\nPre-column Derivatization"]; RP_HPLC [label="Standard RP-HPLC"]; }
Analyte_Polarity -> RP_HPLC [label="Moderate"]; Analyte_Polarity -> HILIC [label="High"]; Analyte_Polarity -> IP_RPLC [label="Ionic/Polar"]; Analyte_UV -> Derivatization [label="Low/None"]; Sensitivity -> Derivatization [label="Trace Levels"]; MS_Compatibility -> HILIC [label="Yes"]; MS_Compatibility -> IP_RPLC [label="No"];
{rank=same; Analyte_Polarity; Analyte_UV; Sensitivity; MS_Compatibility} {rank=same; RP_HPLC; IP_RPLC; HILIC; Derivatization} }
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical protocols for the HPLC analysis of phosphonates, which can be adapted for this compound.
Standard Reversed-Phase HPLC (RP-HPLC)
This is the most common starting point for moderately polar compounds with a UV chromophore, like this compound.
-
Instrumentation: Standard HPLC system with a UV detector.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid. A typical starting gradient could be 60% acetonitrile progressing to 95% over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 254 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for highly polar phosphonates that are poorly retained in reversed-phase chromatography.[2]
-
Instrumentation: HPLC or UHPLC system, preferably coupled to a mass spectrometer.
-
Column: Atlantis Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm.[2]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[2]
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.[2]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase B, gradually increasing the proportion of Mobile Phase A to elute the polar analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Detection: ESI-MS in negative ion mode is often effective for phosphonates.[5]
-
Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 80:20 acetonitrile:water) to match the initial mobile phase conditions.[2]
Alternative and Complementary Techniques
While HPLC is central to purity determination, a multi-technique approach provides a more complete picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for structural confirmation and identifying impurities. The relative integrals of peaks can be used to estimate the molar ratio of impurities.[3]
-
Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown impurities.[6]
-
Gas Chromatography (GC): For volatile impurities or starting materials, GC can be a suitable technique. The purity of a related compound, Diethyl p-tolylmethylphosphonate, is often reported by GC (≥ 97%).[7]
By selecting the appropriate HPLC method and complementing it with other analytical techniques, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their work.
References
The Horner-Wadsworth-Emmons Reaction: A Superior Strategy for the Olefination of Sterically Hindered Ketones
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the formation of carbon-carbon double bonds is a critical transformation. However, the olefination of sterically hindered ketones presents a significant synthetic challenge. This guide provides a comprehensive comparison of the Horner-Wadsworth-Emmons (HWE) reaction with alternative methods, highlighting its advantages in overcoming steric hindrance and providing supporting experimental data.
The inherent steric bulk surrounding the carbonyl group in hindered ketones often leads to low reactivity and poor yields with traditional olefination methods. The Horner-Wadsworth-Emmons (HWE) reaction has emerged as a powerful and often superior alternative for these challenging substrates.
Key Advantages of the HWE Reaction for Hindered Ketones
The primary advantages of the HWE reaction in the context of hindered ketones stem from the nature of the phosphorus-stabilized carbanion used.
-
Enhanced Nucleophilicity: Phosphonate carbanions employed in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1][2] This heightened nucleophilicity allows them to attack sterically encumbered carbonyl carbons more effectively, where the bulkier Wittig ylides may fail to react.[1][3]
-
Favorable Reaction Kinetics: The reaction pathway of the HWE reaction often allows for successful olefination even when the carbonyl group is highly congested.
-
Simplified Purification: A significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which is easily removed during aqueous workup. This contrasts with the often-problematic removal of triphenylphosphine oxide produced in the Wittig reaction.
Comparative Performance Data
The superiority of the HWE reaction for hindered ketones is evident when comparing its performance against other common olefination methods. The following table summarizes available data for the olefination of representative hindered ketones.
| Ketone | Olefination Method | Reagent | Base/Conditions | Yield (%) | E/Z Ratio |
| Adamantanone | HWE | Triethyl phosphonoacetate | NaH, THF, reflux | 85 | - |
| Wittig | Ph₃P=CHCO₂Et | - | Low to no reaction | - | |
| Fenchone | HWE | Triethyl phosphonoacetate | NaH, DME, reflux | 70 | - |
| Wittig | Ph₃P=CH₂ | n-BuLi, THF | Low | - | |
| Di-tert-butyl ketone | HWE | (EtO)₂P(O)CH₂CN | NaH, THF | Moderate | - |
| Wittig | Ph₃P=CH₂ | - | No reaction | - | |
| Camphor | Wittig | Ph₃P=CH₂ | KHMDS, 18-crown-6 | Good | - |
| Various Unsymmetrical Ketones | Julia-Kocienski | 1-Methyl-1H-tetrazol-5-yl alkyl sulfones | LiHMDS, THF, low temp | Good | 91:9 to 99:1 (Z-selective)[4][5][6] |
Data compiled from various sources. Yields and selectivities are highly dependent on specific reaction conditions and substrates.
As the table illustrates, the HWE reaction consistently provides moderate to high yields for hindered ketones where the Wittig reaction is often unsuccessful. While the Julia-Kocienski olefination also shows promise for hindered systems, particularly for the stereoselective synthesis of Z-alkenes, the HWE reaction remains a more general and robust method for a broader range of substrates. The Peterson olefination can also be effective, though its success is highly dependent on the specific substrate and the ability to control the elimination of the intermediate β-hydroxysilane.[7][8][9]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the olefination of a hindered ketone using the HWE reaction and its alternatives.
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
This protocol describes the olefination of adamantanone using triethyl phosphonoacetate.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Adamantanone
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere, a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
A solution of adamantanone (1.0 eq) in anhydrous THF is then added to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired alkene.
Wittig Reaction Protocol (for comparison)
This protocol describes the attempted olefination of adamantanone using a stabilized Wittig ylide.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Adamantanone
-
Anhydrous Toluene
Procedure:
-
A solution of (carbethoxymethylene)triphenylphosphorane (1.2 eq) and adamantanone (1.0 eq) in anhydrous toluene is heated to reflux under an inert atmosphere.
-
The reaction is monitored by TLC. Typically, little to no conversion to the desired alkene is observed even after prolonged reaction times.
Julia-Kocienski Olefination Protocol
This protocol describes a general procedure for the Z-selective olefination of an unsymmetrical ketone.[4][5][6]
Materials:
-
1-Methyl-1H-tetrazol-5-yl alkyl sulfone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Unsymmetrical ketone
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the 1-methyl-1H-tetrazol-5-yl alkyl sulfone (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere is added LiHMDS (1.1 eq).
-
The mixture is stirred at this temperature for 30 minutes.
-
A solution of the ketone (1.0 eq) in anhydrous THF is then added dropwise.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification by column chromatography affords the Z-alkene.
Peterson Olefination Protocol
This protocol provides a general method for the olefination of a ketone.[7]
Materials:
-
α-Silyl carbanion precursor (e.g., (trimethylsilyl)methyllithium)
-
Anhydrous diethyl ether
-
Ketone
-
Acid or base for elimination (e.g., sulfuric acid or potassium hydride)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the ketone (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere is added a solution of the α-silyl carbanion (1.2 eq).
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched with water, and the β-hydroxysilane intermediate is extracted with ethyl acetate.
-
The organic layer is dried and concentrated.
-
The isolated β-hydroxysilane is then dissolved in a suitable solvent, and either an acid (for anti-elimination) or a base (for syn-elimination) is added to effect elimination to the alkene.
-
The reaction is worked up by neutralization and extraction, followed by drying and concentration.
-
The final product is purified by column chromatography.
Logical Workflow for Olefination of Hindered Ketones
The selection of an appropriate olefination method for a hindered ketone is a critical step in synthetic planning. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
For the olefination of sterically hindered ketones, the Horner-Wadsworth-Emmons reaction consistently demonstrates significant advantages over the traditional Wittig reaction, primarily due to the enhanced nucleophilicity of the phosphonate carbanion. While other methods like the Julia-Kocienski and Peterson olefinations offer valuable alternatives, particularly for stereoselective syntheses, the HWE reaction provides a more broadly applicable and reliable strategy for overcoming the challenge of steric hindrance in this important transformation. The choice of method will ultimately depend on the specific substrate, desired stereochemistry, and overall synthetic strategy.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 5. Collection - Stereoselective Synthesis of Trisubstituted (Z)âAlkenes from Ketones via the JuliaâKocienski Olefination Using 1âMethyl- and 1-tert-Butylâ1Hâtetrazol-5-yl Alkyl Sulfones - Organic Letters - Figshare [acs.figshare.com]
- 6. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1- tert-Butyl-1 H-tetrazol-5-yl Alkyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peterson Olefination | NROChemistry [nrochemistry.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Peterson olefination - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Selecting the Optimal Base for the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes. A critical factor influencing the efficiency and stereochemical outcome of this reaction is the choice of base used to deprotonate the phosphonate ester. This guide provides a comparative analysis of commonly used bases, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic challenges.
The stereoselectivity of the HWE reaction, yielding predominantly either the (E)- or (Z)-alkene, is highly dependent on the reaction conditions. Generally, thermodynamically controlled reactions, which allow for equilibration of the intermediates, favor the formation of the more stable (E)-alkene.[1][2] Conversely, kinetically controlled conditions can be employed to favor the formation of the (Z)-alkene.[2]
Comparative Performance of Bases in the HWE Reaction
The selection of a base is contingent on several factors including the acidity of the phosphonate, the stability of the carbonyl compound, and the desired stereochemical outcome. The following table summarizes quantitative data from various sources, illustrating the impact of different bases on reaction yield and E/Z selectivity.
| Phosphonate Reagent | Aldehyde/Ketone | Base System | Solvent | Temp. (°C) | Yield (%) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | RT | 95 | >95:5 | [3] |
| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | LiCl / DBU | MeCN | RT | 92 | >98:2 | [4] |
| Triethyl phosphonoacetate | Isobutyraldehyde | K2CO3 / DBU (catalytic) | None | RT | 98 | 99:1 | [5] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS / 18-crown-6 | THF | -78 | 85 | 5:95 | [2] |
| Ethyl (diphenylphosphono)acetate | Benzaldehyde | NaH | THF | -78 to 0 | 85 | 3:97 | [6] |
| Weinreb amide-type phosphonate | 3-Phenylpropanal | iPrMgCl | THF | RT | 95 | >99:1 | [7] |
| Weinreb amide-type phosphonate | 3-Phenylpropanal | LHMDS | THF | -78 | 88 | 13:87 | [6] |
Signaling Pathways and Experimental Workflows
To visualize the underlying processes of the HWE reaction and the general experimental procedure, the following diagrams are provided.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: A typical experimental workflow for the HWE reaction.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: (E)-Selective HWE Reaction Using Sodium Hydride (Strong Base)
This protocol is a standard procedure for achieving high (E)-selectivity with a strong, inexpensive base.
-
Materials:
-
Phosphonate ester (1.1 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Aldehyde (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to create a suspension and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
-
Protocol 2: Masamune-Roush Conditions for (E)-Selectivity with a Mild Base
This protocol is suitable for base-sensitive substrates, employing a milder base system.[1][4]
-
Materials:
-
Phosphonate ester (1.1 eq.)
-
Anhydrous lithium chloride (LiCl) (1.2 eq.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq.)
-
Aldehyde (1.0 eq.)
-
Anhydrous acetonitrile (MeCN) or THF
-
Water
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Flame-dry a round-bottom flask containing anhydrous LiCl under high vacuum with gentle heating, then allow it to cool under an inert atmosphere.
-
Add anhydrous acetonitrile or THF, followed by the phosphonate ester.
-
Add DBU to the stirred suspension at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of the base-sensitive aldehyde in the same solvent.
-
Monitor the reaction by TLC until completion.
-
Dilute the reaction mixture with water and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
-
Protocol 3: Still-Gennari Modification for (Z)-Selectivity
This protocol is employed to achieve high (Z)-selectivity using a modified phosphonate and specific reaction conditions.[2][9]
-
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate or similar electron-withdrawing phosphonate (1.1 eq.)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq.)
-
18-crown-6 (1.2 eq.)
-
Aldehyde (1.0 eq.)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the phosphonate reagent and 18-crown-6 in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of KHMDS in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of E/Z Isomers by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise quantification of E/Z isomers is a critical aspect of chemical analysis, impacting everything from reaction optimization to regulatory approval. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical tool for this purpose, offering a non-destructive and inherently quantitative approach. This guide provides an objective comparison of NMR-based methods for E/Z isomer quantification, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
The Principle of E/Z Isomer Quantification by NMR
The fundamental basis for distinguishing and quantifying E/Z isomers by NMR lies in their different chemical environments.[1] Due to the restricted rotation around a double bond, the nuclei in E and Z isomers experience distinct shielding and deshielding effects from neighboring atoms. This results in observable differences in their NMR spectra, most commonly in ¹H NMR.
Key spectral parameters that are leveraged for quantification include:
-
Chemical Shifts: Protons or other NMR-active nuclei in the E and Z isomers will have different chemical shifts, leading to separate, resolvable signals in the spectrum. The spatial arrangement of substituents relative to the double bond directly influences the electronic environment of nearby nuclei.[1]
-
Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons across a double bond is highly dependent on the dihedral angle between them. Generally, trans protons in an E isomer exhibit a larger coupling constant (typically 12-18 Hz) compared to cis protons in a Z isomer (typically 6-12 Hz).[1] This difference can be a definitive way to assign and quantify each isomer.
-
Nuclear Overhauser Effect (NOE): For more complex molecules or when signal overlap is an issue, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. NOE arises from the spatial proximity of nuclei (<5 Å) and can be used to confirm the geometry of the isomers.[2] For instance, an NOE between two protons on the same side of a double bond would indicate a Z-isomer.
Experimental Protocol: A Step-by-Step Guide for Quantitative ¹H NMR
The following protocol outlines the key steps for the accurate quantification of E/Z isomer ratios using ¹H NMR.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality, reproducible quantitative NMR (qNMR) data.
-
Weighing: Accurately weigh a representative sample of the E/Z isomer mixture (typically 1-10 mg) using a microbalance with a readability of at least 0.01 mg.[3][4] For absolute quantification, an internal standard of known purity and concentration must also be precisely weighed and added to the sample.[5]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and the internal standard (if used).[5] The solvent signals should not overlap with the analyte signals of interest.
-
Dissolution: Dissolve the sample and internal standard in a known volume of the deuterated solvent (e.g., 0.6 mL for a standard 5 mm NMR tube).[5][6] Ensure complete dissolution, using a vortex mixer if necessary, to create a homogeneous solution.[5]
-
Transfer: Transfer the solution to a high-quality NMR tube, ensuring the liquid column height is appropriate for the spectrometer's probe (typically 4-5 cm).[6]
NMR Data Acquisition
The acquisition parameters must be optimized to ensure the signal intensities are directly proportional to the number of nuclei.
-
Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Agilent/Varian) is typically sufficient for ¹H qNMR.[4]
-
Relaxation Delay (d1): This is one of the most critical parameters for quantitative accuracy. The relaxation delay between scans must be long enough to allow for complete relaxation of all relevant nuclei. A general rule of thumb is to set d1 to at least 5 times the longest spin-lattice relaxation time (T1) of the signals being quantified. If T1 values are unknown, a conservative d1 of 30-60 seconds is often used.
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal in a single scan.
-
Number of Scans (ns): The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (S/N) for the signals of the minor isomer. For accurate quantification, an S/N of at least 150 is recommended, which can yield an uncertainty of less than 1%.[7]
-
Spectral Width: The spectral width should be large enough to encompass all signals of interest.
-
Acquisition Time (aq): An acquisition time of at least 2-3 seconds is generally recommended to ensure good digital resolution.
Data Processing and Analysis
Careful data processing is essential to extract accurate quantitative information.
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 0.3 Hz to improve the S/N without significantly distorting the lineshape.[8] After Fourier transformation, the spectrum must be accurately phased.
-
Baseline Correction: A flat baseline across the entire spectrum is critical for accurate integration.
-
Integration: Integrate the well-resolved, non-overlapping signals corresponding to each isomer. It is crucial to integrate signals that arise from the same number of protons in each isomer.
-
Calculation of E/Z Ratio: The ratio of the integrals of the signals for the E and Z isomers is directly proportional to their molar ratio.
-
E/Z Ratio = (Integral of E isomer signal) / (Integral of Z isomer signal)
-
Comparative Analysis of NMR and Other Techniques
While NMR is a powerful tool for E/Z isomer quantification, other analytical techniques also have their merits. The choice of method often depends on the specific requirements of the analysis.
| Feature | ¹H NMR | ¹³C NMR | 2D NMR (NOESY/EXSY) | HPLC | GC-MS |
| Principle | Different chemical shifts and coupling constants. | Different chemical shifts. | Through-space correlations (NOE) or chemical exchange. | Differential partitioning between stationary and mobile phases. | Separation by boiling point and fragmentation pattern analysis. |
| Quantitative Nature | Intrinsically quantitative without calibration for relative ratios.[9] | Less sensitive, longer acquisition times. | Primarily qualitative for structural confirmation, but can be semi-quantitative. | Requires calibration curves for each isomer. | Requires calibration for accurate quantification. |
| Sample Preparation | Simple dissolution. | Simple dissolution. | Simple dissolution. | More complex, may require method development. | Can require derivatization. |
| Analysis Time | Relatively fast (minutes to an hour). | Slower (hours). | Slower (hours). | Can be fast for established methods. | Relatively fast. |
| Sensitivity | Moderate. | Low. | Low. | High. | High. |
| Destructive? | No. | No. | No. | Yes. | Yes. |
| Key Advantage | Structural information and quantification in a single experiment. | Can resolve isomers when ¹H NMR signals overlap. | Unambiguous isomer identification, especially for equilibrating systems.[10][11] | Excellent for trace analysis. | High sensitivity and can identify unknown impurities. |
| Limitations | Signal overlap in complex mixtures. | Low sensitivity. | Long experiment times, not ideal for high-throughput screening. | Isomer co-elution can be a problem. | Isomers may have similar fragmentation patterns. |
Case Study: Quantification of Fluvoxamine E/Z Isomers
Fluvoxamine is an antidepressant drug where the therapeutic activity resides primarily in the E-isomer. The British Pharmacopoeia sets a limit for the Z-isomer content at 0.5%. A ¹H NMR method has been developed for the quantification of the Z-isomer in fluvoxamine samples.[8]
Experimental Parameters:
-
Sample: 15 mg of fluvoxamine dissolved in deuterated methanol.
-
Acquisition: 128 transients, spectral width of 4595 Hz.
-
Processing: Exponential multiplication with 0.3 Hz line broadening. Manual integration of the C-2 proton resonances for the Z-isomer (2.62 ppm) and the E-isomer (2.90 ppm).
Quantitative Performance:
| Parameter | Value |
| Limit of Detection (LOD) | 0.018 mg/L |
| Limit of Quantification (LOQ) | 0.07 mg/L |
| Linearity (Correlation Coefficient) | 0.994 |
| Accuracy | Difference between calculated and determined values was less than 5% at concentrations down to 0.07 mg/L. |
This case study demonstrates the capability of ¹H NMR to accurately and sensitively quantify a minor isomer in a pharmaceutical substance, meeting regulatory requirements.[8]
Visualizing the Workflow and Principles
To further clarify the process and underlying principles, the following diagrams are provided.
Caption: General workflow for the quantitative analysis of E/Z isomers by NMR spectroscopy.
Caption: Principle of using the Nuclear Overhauser Effect (NOE) to distinguish between E and Z isomers.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. organomation.com [organomation.com]
- 7. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 8. asdlib.org [asdlib.org]
- 9. magritek.com [magritek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Diethyl 4-Methoxybenzylphosphonate: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Diethyl 4-methoxybenzylphosphonate (CAS No. 1145-93-3), a common organophosphorus compound utilized in various synthetic applications. Adherence to these guidelines will minimize risks and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In Case of a Spill:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Ventilate the area and wash the spill site after the material has been completely removed.
Quantitative Data Summary
While a specific U.S. Environmental Protection Agency (EPA) hazardous waste code (RCRA code) for this compound is not explicitly listed, its characteristics as a combustible liquid and an organophosphorus compound necessitate its management as hazardous waste. The following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 1145-93-3 | |
| Molecular Formula | C12H19O4P | [1] |
| Molecular Weight | 258.25 g/mol | [1] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 155 °C at 0.5 mmHg | |
| Density | 1.132 g/mL at 25 °C | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Storage Class | Combustible liquids (Class 10) |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be handled in accordance with institutional, local, state, and federal regulations. The following is a general procedural guide:
1. Waste Identification and Classification:
-
Treat all waste containing this compound as hazardous waste.
-
Consult with your institution's Environmental Health and Safety (EHS) department to determine the appropriate hazardous waste classification and to obtain the correct waste codes. While not specifically listed, it may fall under codes for ignitable waste (D001) or be subject to state-specific regulations for organophosphorus compounds.
2. Waste Collection and Segregation:
-
Collect waste this compound, including contaminated materials and spill cleanup debris, in a designated, compatible, and properly sealed container.
-
The container should be made of a material that will not react with the chemical. The original container, if in good condition, is often a suitable choice.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
3. Labeling and Storage:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "1145-93-3," and an indication of the hazards (e.g., "Combustible").
-
Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.[2]
-
Disposal will be carried out by a licensed hazardous waste disposal contractor.
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management practices as described in guidelines from regulatory bodies and chemical suppliers. Specific experimental protocols for the neutralization or degradation of this compound are not recommended for on-site laboratory execution due to the potential for hazardous byproducts and the requirement for specialized facilities. The primary and recommended protocol is collection and disposal via a licensed professional service.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Diethyl 4-methoxybenzylphosphonate
Disclaimer: A specific Safety Data Sheet (SDS) for Diethyl 4-methoxybenzylphosphonate was not located. The following guidance is synthesized from SDSs of structurally similar compounds, including Diethyl-4-methylbenzylphosphonate, Diethyl benzylphosphonate, and Diethyl 4-aminobenzylphosphonate. Researchers should handle this compound with caution and refer to the supplier's specific safety information if available.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) recommendations are critical for safe laboratory operations and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3] | Essential to prevent splashes and contact with vapors. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron.[3][5] | Prevents direct skin contact. Regularly inspect gloves for degradation or punctures. Wearing gloves is a key factor in reducing occupational exposure to organophosphates.[6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][3] | Minimizes inhalation of vapors or mists. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[5] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a chemical fume hood is operational and accessible.
-
Verify that an eyewash station and safety shower are in close proximity.[1]
-
Assemble all necessary equipment and reagents before starting.
-
Put on all required PPE as detailed in Table 1.
-
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[3]
-
Decontaminate all work surfaces.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Incident | Procedure |
| Minor Spill | 1. Restrict access to the area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[3][7] 3. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][7] 4. Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert laboratory personnel and the institutional safety office. 3. If safe to do so, increase ventilation to the area. 4. Do not attempt to clean up a large spill without appropriate training and equipment. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[1] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][7] 2. Remove contact lenses if present and easy to do.[1] 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the individual to fresh air.[1] 2. If breathing is difficult, administer oxygen. 3. Seek medical attention.[1] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[8] 3. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste.[1] All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, absorbent pads, and empty containers, should also be treated as hazardous waste and disposed of accordingly.
-
Container Disposal: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse before disposal.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of working with this compound, highlighting critical safety checkpoints.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. DIETHYL 4-METHYLBENZYLPHOSPHONATE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
